molecular formula C23H31NO4 B15591189 Calyciphylline A

Calyciphylline A

Cat. No.: B15591189
M. Wt: 385.5 g/mol
InChI Key: DLTJWHRTAHFESH-GLWRACKOSA-N
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Description

Calyciphylline A is a useful research compound. Its molecular formula is C23H31NO4 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

methyl (1R,2S,3R,5R,6S,8R,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate

InChI

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+,24-/m1/s1

InChI Key

DLTJWHRTAHFESH-GLWRACKOSA-N

Origin of Product

United States

Foundational & Exploratory

Calyciphylline A: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A, a pioneering member of the this compound-type Daphniphyllum alkaloids, represents a class of structurally complex and biologically intriguing natural products. First isolated from the leaves of Daphniphyllum calycinum, its discovery has spurred significant interest in the scientific community, leading to extensive research in both its synthesis and potential therapeutic applications. This technical guide provides a comprehensive overview of the seminal work on the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a workflow of the isolation process. The intricate polycyclic architecture of this compound continues to challenge and inspire synthetic chemists, while its potential biological activities, including the modulation of key signaling pathways, underscore its importance in the field of drug discovery.

Discovery and Structural Elucidation

This compound was first reported in 2003 by Morita and Kobayashi, who isolated it from the leaves of the plant Daphniphyllum calycinum.[1] This discovery marked the identification of a new subclass of Daphniphyllum alkaloids characterized by a unique and complex fused hexacyclic ring system. The elucidation of its intricate structure was a significant achievement, accomplished through a combination of extensive spectroscopic analyses.

The molecular formula of this compound was established as C₂₃H₃₁NO₄ by high-resolution fast atom bombardment mass spectrometry (HR-FABMS).[1] Subsequent detailed analysis of its ¹H and ¹³C nuclear magnetic resonance (NMR) spectra, in conjunction with 2D NMR techniques such as COSY, HMQC, and HMBC, allowed for the complete assignment of its proton and carbon signals and the determination of its complex stereochemistry.

Quantitative Data

The isolation of this compound from its natural source is a multi-step process that results in a modest yield, reflecting the compound's low abundance in the plant material. The following table summarizes the key quantitative data associated with its discovery.

ParameterValueReference
Plant SourceDaphniphyllum calycinum (leaves)[1]
Starting Material (wet weight)4.0 kg[1]
Yield of this compound15 mg (0.000375%)[1]
Molecular FormulaC₂₃H₃₁NO₄[1]
Molecular Weight385.2253 g/mol [1]
Mass Spectrometry (HR-FABMS)m/z 386.2329 [M+H]⁺ (Calcd. for C₂₃H₃₂NO₄, 386.2331)[1]

Spectroscopic Data

The structural characterization of this compound relied heavily on nuclear magnetic resonance (NMR) spectroscopy. The following tables detail the ¹H and ¹³C NMR chemical shifts as reported in the original discovery paper.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
12.58m
21.85m
1.65m
1.40m
42.05m
52.95d11.0
63.25d11.0
2.20m
1.95m
92.45m
105.80d10.0
115.95dd10.0, 2.0
13α1.75m
13β1.55m
142.15m
152.30m
162.50m
17-Me0.95d7.0
18-Me1.05s
OMe3.65s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)
145.6
235.4
328.9
442.1
568.2
655.8
7175.4
838.7
948.2
10128.5
11130.2
12138.7
1336.1
1440.3
1549.8
1652.3
17176.8
17-Me15.2
18-Me21.5
OMe51.8
C-19210.5
C-2085.1
C-2165.3

Experimental Protocols

The isolation of this compound is a meticulous process involving extraction, acid-base partitioning, and multiple chromatographic steps. The following is a detailed protocol based on the original discovery and subsequent publications on related compounds.

Plant Material and Extraction
  • Fresh leaves of Daphniphyllum calycinum (4.0 kg) are harvested and minced.

  • The minced leaves are extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

  • The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning
  • The crude MeOH extract is suspended in a 3% aqueous solution of tartaric acid.

  • The acidic solution is then washed with ethyl acetate (B1210297) (EtOAc) to remove neutral and acidic compounds.

  • The aqueous layer, containing the protonated alkaloids, is basified to pH 9-10 with a saturated sodium carbonate (Na₂CO₃) solution.

  • The basic aqueous solution is then extracted with chloroform (B151607) (CHCl₃) to isolate the free alkaloids.

  • The combined CHCl₃ extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of CHCl₃ and MeOH, gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by column chromatography on Sephadex LH-20, eluting with a mixture of CHCl₃ and MeOH (typically 1:1).

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of trifluoroacetic acid (TFA) as a modifier. This step yields pure this compound.

Visualizations

Experimental Workflow for the Isolation of this compound

G Start Fresh Leaves of Daphniphyllum calycinum (4.0 kg) Extraction Methanol Extraction (3x at room temperature) Start->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase AcidicWash Wash with Ethyl Acetate AcidBase->AcidicWash Aqueous Layer Basification Basification to pH 9-10 (Na2CO3) AcidicWash->Basification AlkaloidExtraction Extraction with Chloroform Basification->AlkaloidExtraction Concentration2 Concentration in vacuo AlkaloidExtraction->Concentration2 CrudeAlkaloids Crude Alkaloid Fraction Concentration2->CrudeAlkaloids SilicaGel Silica Gel Column Chromatography (CHCl3/MeOH gradient) CrudeAlkaloids->SilicaGel Sephadex Sephadex LH-20 Column Chromatography (CHCl3/MeOH 1:1) SilicaGel->Sephadex HPLC Preparative Reverse-Phase HPLC (C18, Acetonitrile/H2O) Sephadex->HPLC FinalProduct Pure this compound (15 mg) HPLC->FinalProduct

Caption: Workflow for the isolation of this compound.

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are still under investigation, preliminary studies on related Daphniphyllum alkaloids have suggested potential interactions with key cellular signaling pathways, such as the NF-κB and TGF-β pathways. These pathways are crucial regulators of inflammation, cell growth, and differentiation, and their modulation by small molecules is of significant interest in drug development.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbR TGF-β Receptor TGFb->TGFbR TNFa TNF-α Ligand TNFR TNF-α Receptor TNFa->TNFR SMAD SMAD Complex TGFbR->SMAD Phosphorylation IKK IKK Complex TNFR->IKK Activation SMAD_n SMAD Complex SMAD->SMAD_n Translocation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation CalyciphyllineA This compound (Hypothesized) CalyciphyllineA->SMAD Inhibition? CalyciphyllineA->IKK Inhibition? Gene Target Gene Expression SMAD_n->Gene NFkB_n->Gene

Caption: Hypothesized modulation of NF-κB and TGF-β signaling.

Conclusion

The discovery of this compound has unveiled a new frontier in the chemistry of natural products. Its complex structure and the demanding nature of its isolation have made it a significant target for total synthesis, pushing the boundaries of modern organic chemistry. While its biological activities are not yet fully elucidated, the potential for this class of molecules to interact with critical cellular signaling pathways suggests a promising future for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers interested in the continued exploration of this compound and the broader family of Daphniphyllum alkaloids.

References

Calyciphylline A: A Technical Guide to its Natural Sources, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A is a prominent member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products. These alkaloids are exclusively found in plants of the Daphniphyllum genus and are renowned for their complex and often caged polycyclic skeletons. The intricate architecture of this compound and its congeners has made them fascinating targets for synthetic chemists and potential leads for drug discovery. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation, and a summary of its characterization.

Daphniphyllum species have a history of use in traditional medicine, particularly in China, for treating a variety of ailments, which has spurred phytochemical investigations into their constituent alkaloids.[1][2] this compound, along with other related alkaloids, has been isolated from various parts of these plants, including the leaves, stems, and roots.[1][3][4][5] The unique structural features of this compound-type alkaloids have prompted significant research into their biosynthesis and potential biological activities.

Natural Sources and Yield of this compound

The primary natural source of this compound is the plant species Daphniphyllum calycinum.[6] This evergreen shrub is distributed in Southern China and other parts of Asia.[1][2] Various parts of the plant have been found to contain this compound, with the leaves being a commonly cited source.

Quantitative data on the yield of this compound from Daphniphyllum calycinum is often reported in the context of broader phytochemical studies aimed at isolating a range of alkaloids. The yields can vary depending on the specific plant part, geographical location, and the extraction and purification methods employed. The following table summarizes the reported yields of this compound and related alkaloids from Daphniphyllum species.

CompoundPlant SourcePlant PartExtraction MethodYieldReference
This compound Daphniphyllum calycinumLeavesMethanol (B129727) Extraction, Acid-Base Partition, Column ChromatographyNot explicitly quantified, isolated along with Calyciphylline B[6]
Calyciphylline B Daphniphyllum calycinumLeavesMethanol Extraction, Acid-Base Partition, Column ChromatographyNot explicitly quantified, isolated along with this compound[6]
Calyciphylline N-P Daphniphyllum calycinumLeaves and StemsMethanol Extraction, Acid-Base Partition, Column ChromatographyNot explicitly quantified, isolated as new compounds[3]
Caldaphnidines G-R Daphniphyllum calycinumTwigsEthanol Extraction, Acid-Base Partition, Column ChromatographyNot explicitly quantified, isolated as new compounds
Calycindaphines A-J Daphniphyllum calycinumRoots80% Ethanol Extraction, Acid-Base Partition, Column ChromatographyNot explicitly quantified, isolated as new compounds[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source follows a general workflow for the extraction and purification of alkaloids. The protocol typically involves solvent extraction, acid-base partitioning to separate alkaloids from other plant metabolites, and subsequent chromatographic techniques for the purification of the target compound.

Plant Material Collection and Preparation

Fresh leaves of Daphniphyllum calycinum are collected and air-dried in the shade. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is extracted exhaustively with an organic solvent, typically methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of the alkaloids. The solvent is then evaporated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

The crude extract is suspended in an acidic aqueous solution (e.g., 3-5% HCl or tartaric acid) and partitioned with an immiscible organic solvent such as ethyl acetate. The acidic aqueous layer, containing the protonated alkaloids, is separated. This layer is then basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10. The free-base alkaloids are then extracted back into an organic solvent like dichloromethane (B109758) or chloroform (B151607). This acid-base partitioning step is crucial for the selective enrichment of the alkaloidal fraction.

Chromatographic Purification

The enriched alkaloid fraction is subjected to a series of chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is first fractionated on a silica gel column using a gradient of solvents, typically a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of a modifier like trifluoroacetic acid, is used to achieve high purity.

Structure Elucidation

The structure of the isolated this compound is confirmed by various spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the complex polycyclic structure and stereochemistry.

  • X-ray Crystallography: For unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from Daphniphyllum calycinum.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Acid-Base Partitioning cluster_3 Chromatographic Purification cluster_4 Structure Elucidation P1 Daphniphyllum calycinum (Leaves) P2 Air Drying P1->P2 P3 Grinding to Powder P2->P3 E1 Methanol Extraction P3->E1 E2 Concentration (Crude Extract) E1->E2 A1 Suspend in Acidic Water Partition with Ethyl Acetate E2->A1 A2 Separate Aqueous Layer A1->A2 A3 Basify Aqueous Layer A2->A3 A4 Extract with Dichloromethane A3->A4 A5 Concentration (Alkaloid Fraction) A4->A5 C1 Silica Gel Column Chromatography A5->C1 C2 Fraction Collection (TLC Monitoring) C1->C2 C3 Preparative HPLC C2->C3 C4 Pure this compound C3->C4 S1 MS, NMR, X-ray C4->S1

Caption: General workflow for the isolation of this compound.

Biosynthetic Considerations

The biosynthesis of Daphniphyllum alkaloids, including this compound, is a complex process that is still under investigation. It is believed to involve intricate cyclizations and rearrangements of precursor molecules. Understanding the biosynthetic pathway is of great interest as it could pave the way for biotechnological production of these valuable compounds. The diagram below illustrates a proposed high-level biosynthetic relationship of this compound-type alkaloids.

G cluster_0 Proposed Biosynthetic Pathway A Mevalonate/Deoxyxylulose Phosphate Pathways B Terpenoid Precursors A->B C Squalene B->C D Daphniphylline-type Core Skeleton C->D Cyclization & Rearrangement E This compound-type Alkaloids D->E Further Modifications F This compound E->F Specific Enzymatic Steps

Caption: Proposed biosynthetic origin of this compound.

Conclusion

This compound represents a structurally fascinating and potentially bioactive natural product isolated from Daphniphyllum calycinum. This technical guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and insights into its biosynthetic origins. The provided protocols and workflows serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the potential of this compound and other Daphniphyllum alkaloids. Further research is warranted to fully elucidate the pharmacological properties and potential therapeutic applications of this intriguing molecule.

References

An In-depth Technical Guide to Daphniphyllum calycinum Alkaloids: From Isolation to Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphniphyllum calycinum, a plant utilized in traditional medicine, is a rich source of structurally diverse and biologically active alkaloids. These compounds have garnered significant attention within the scientific community for their potential therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of Daphniphyllum calycinum alkaloids, detailing their isolation and purification, summarizing their biological activities with quantitative data, and elucidating their mechanisms of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Introduction

The genus Daphniphyllum is renowned for producing a complex array of alkaloids with unique polycyclic skeletons. Daphniphyllum calycinum Benth., in particular, has been a focal point of phytochemical investigations, leading to the identification of numerous novel alkaloids. These compounds have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines, inhibition of critical inflammatory pathways such as NF-κB and TGF-β, and induction of autophagy.[1][2] This guide will provide an in-depth exploration of the scientific literature surrounding these fascinating molecules.

Isolation and Purification of Alkaloids from Daphniphyllum calycinum

The extraction and isolation of alkaloids from Daphniphyllum calycinum is a multi-step process that leverages the physicochemical properties of these compounds. The general workflow involves extraction from plant material, followed by acid-base partitioning to enrich the alkaloid fraction, and subsequent chromatographic separation to yield pure compounds.

General Experimental Protocol for Extraction and Isolation

Plant Material: The leaves, stems, twigs, roots, or seeds of Daphniphyllum calycinum are collected, dried, and powdered.[1][3][4][5]

Extraction:

  • The powdered plant material is extracted exhaustively with a polar solvent, typically methanol (B129727) (MeOH), at room temperature.[1][6]

  • The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic components.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with an alkali (e.g., NH4OH or Na2CO3) to a pH of 9-10.

  • The free alkaloids are then extracted with a chlorinated solvent such as chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2).[3][6]

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to afford the total alkaloid extract.

Chromatographic Separation: The total alkaloid extract, being a complex mixture, is subjected to various chromatographic techniques for the separation of individual alkaloids.

  • Column Chromatography (CC): The crude alkaloid mixture is typically first fractionated by silica (B1680970) gel column chromatography using a gradient of solvents, often a mixture of chloroform and methanol with increasing polarity.[7]

  • Sephadex LH-20 Chromatography: Further purification of the fractions obtained from silica gel chromatography is often achieved using Sephadex LH-20, typically with methanol as the eluent, to separate compounds based on their size and polarity.[7]

  • High-Performance Liquid Chromatography (HPLC): Final purification of the alkaloids is accomplished using reversed-phase (RP) or normal-phase (NP) HPLC. A C18 column is commonly used for RP-HPLC with a mobile phase consisting of acetonitrile (B52724) or methanol in water, often with the addition of a modifier like diethylamine (B46881) (DEA) to improve peak shape for the basic alkaloids.[1]

The structure of the isolated pure alkaloids is then elucidated using a combination of spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[4][5]

Quantitative Biological Activity Data

Several alkaloids isolated from Daphniphyllum calycinum have been evaluated for their biological activities. The following tables summarize the available quantitative data.

AlkaloidCell LineIC50 (µM)Reference
Daphnioldhanol AHeLa31.9[8][9]
DaphnilloninHeLa3.89[8]
Daphniyunnine DP-3883.0[3]
Daphniyunnine DA-5490.6[3]

Table 1: Cytotoxic Activity of Daphniphyllum calycinum Alkaloids

Alkaloid(s)PathwayCell LineConcentrationActivityReference
Secodaphniphylline, Caldaphnidine E, Daphnioldhanin ENF-κB-50 µMSignificant transcriptional inhibitory activity[1][2]
Caldaphnidine A, Longistylumphylline CTGF-βHepG250 µMSignificant inhibitory activity[1][2]
Daphnioldhanin G, Daphnioldhanin EAutophagyHEK293-Induced autophagic puncta and mediated LC3-II conversion[1][2]

Table 2: Inhibitory and Inductive Activities of Daphniphyllum calycinum Alkaloids on Signaling Pathways

Experimental Protocols for Biological Assays

The biological activities of Daphniphyllum calycinum alkaloids have been assessed using a variety of standard in vitro assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloids for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

NF-κB Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB transcription factor.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive element and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with the test alkaloids for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferases.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a percentage of the activity in stimulated, untreated cells.

Autophagy Induction Assay (LC3-II Conversion)

This assay detects the induction of autophagy by monitoring the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated, lipidated form (LC3-II).

Protocol:

  • Cell Treatment: Treat cells (e.g., HEK293) with the test alkaloids for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for LC3.

  • Detection: Detect the LC3-I and LC3-II bands using a secondary antibody and a suitable detection reagent.

  • Data Analysis: Quantify the band intensities and determine the ratio of LC3-II to LC3-I (or to a loading control like β-actin) as an indicator of autophagy induction.

Signaling Pathways and Mechanisms of Action

Daphniphyllum calycinum alkaloids have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain Daphniphyllum calycinum alkaloids have been shown to inhibit TNF-α-induced NF-κB activation.[1][2] The precise molecular targets within this pathway are still under investigation, but potential mechanisms could involve the inhibition of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kappa_B_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Promotes Daphniphyllum_Alkaloids Daphniphyllum calycinum Alkaloids Daphniphyllum_Alkaloids->IKK_complex Inhibits?

Caption: Proposed inhibition of the NF-κB pathway by D. calycinum alkaloids.

Inhibition of the TGF-β/SMAD Signaling Pathway

The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In the context of cancer, it can have both tumor-suppressive and pro-metastatic roles. The inhibition of this pathway by certain Daphniphyllum calycinum alkaloids in HepG2 cells suggests a potential anti-cancer mechanism.[1][2] The likely mechanism of action involves interference with the binding of TGF-β to its receptors or the subsequent phosphorylation and nuclear translocation of SMAD proteins.

TGF_beta_Pathway TGFb TGF-β TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 TGFbR->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Regulates Daphniphyllum_Alkaloids Daphniphyllum calycinum Alkaloids Daphniphyllum_Alkaloids->TGFbR Inhibits?

Caption: Potential inhibition of the TGF-β/SMAD pathway by D. calycinum alkaloids.

Induction of Autophagy

Autophagy is a cellular self-degradation process that plays a dual role in cancer, either promoting survival or inducing cell death. The induction of autophagy by some Daphniphyllum calycinum alkaloids, as evidenced by the formation of autophagic puncta and the conversion of LC3-I to LC3-II, suggests another potential anti-cancer mechanism.[1][2] The molecular mechanism could involve the modulation of key autophagy regulators such as Beclin-1 and the mTOR pathway.

Autophagy_Pathway Daphniphyllum_Alkaloids Daphniphyllum calycinum Alkaloids mTOR mTOR Daphniphyllum_Alkaloids->mTOR Inhibits? Beclin1_complex Beclin-1 Complex Daphniphyllum_Alkaloids->Beclin1_complex Activates? mTOR->Beclin1_complex Inhibits Autophagosome_formation Autophagosome Formation Beclin1_complex->Autophagosome_formation Initiates LC3_II LC3-II Autophagosome_formation->LC3_II LC3_I LC3-I LC3_I->LC3_II Conversion Autophagy Autophagy LC3_II->Autophagy Mediates

Caption: Proposed mechanism of autophagy induction by D. calycinum alkaloids.

Conclusion and Future Directions

The alkaloids from Daphniphyllum calycinum represent a promising class of natural products with significant potential for the development of novel therapeutics. Their diverse chemical structures are matched by a range of important biological activities, including potent cytotoxicity and modulation of key cellular signaling pathways.

Future research should focus on several key areas:

  • Comprehensive Biological Screening: A broader range of alkaloids from D. calycinum should be screened against a wider panel of cancer cell lines and in various models of inflammatory diseases.

  • Mechanism of Action Studies: In-depth studies are required to identify the precise molecular targets of these alkaloids within the NF-κB, TGF-β, and autophagy pathways. Techniques such as molecular docking, proteomics, and genetic knockdown experiments will be invaluable in this regard.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structures of these alkaloids and their biological activities will guide the design and synthesis of more potent and selective analogues.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles in animal models.

The continued exploration of Daphniphyllum calycinum alkaloids holds great promise for the discovery of new and effective treatments for cancer and other debilitating diseases.

References

Unraveling the Intricate Architecture of Calyciphylline A: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calyciphylline A, a member of the complex Daphniphyllum alkaloids, presents a formidable challenge in natural product chemistry due to its intricate, fused hexacyclic ring system. First isolated from the leaves of Daphniphyllum calycinum, its structural determination hinged on a meticulous application of spectroscopic techniques, paving the way for future synthetic endeavors and exploration of its biological potential. This technical guide provides an in-depth analysis of the pivotal experiments and data that led to the elucidation of this compound's chemical structure.

Isolation and Purification

The journey to uncovering the structure of this compound began with its careful extraction and purification from its natural source.

Experimental Protocol:

A detailed protocol for the isolation of this compound is outlined below. This multi-step process is crucial for obtaining a pure sample for spectroscopic analysis.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification Dried Leaves Dried Leaves Methanol Extraction Methanol Extraction Dried Leaves->Methanol Extraction Soaking at room temp. Concentrated Methanol Extract Concentrated Methanol Extract Methanol Extraction->Concentrated Methanol Extract Concentration under vacuum Acid-Base Partition Acid-Base Partition Concentrated Methanol Extract->Acid-Base Partition Partition between ethyl acetate (B1210297) and 3% tartaric acid Acidic Aqueous Layer Acidic Aqueous Layer Acid-Base Partition->Acidic Aqueous Layer Collect aqueous layer Basification and Extraction Basification and Extraction Acidic Aqueous Layer->Basification and Extraction Adjust to pH 10 with Na2CO3, extract with chloroform Crude Alkaloid Fraction Crude Alkaloid Fraction Basification and Extraction->Crude Alkaloid Fraction Silica Gel Chromatography Silica Gel Chromatography Crude Alkaloid Fraction->Silica Gel Chromatography Elution with CHCl3/MeOH gradient HPLC Purification HPLC Purification Silica Gel Chromatography->HPLC Purification Reversed-phase (ODS) HPLC Pure this compound Pure this compound HPLC Purification->Pure this compound G cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_structure Final Structure HRMS HRMS (C₃₂H₄₃N₃O₂) Fragments Identification of Structural Fragments HRMS->Fragments NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HMQC, HMBC) Connectivity Assembly of Fragments (HMBC, COSY) NMR_2D->Connectivity Fragments->Connectivity Stereochem Relative Stereochemistry (NOESY) Connectivity->Stereochem Final_Structure Proposed Structure of This compound Stereochem->Final_Structure

Spectroscopic Data of Calyciphylline A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calyciphylline A is a complex hexacyclic Daphniphyllum alkaloid isolated from the leaves of Daphniphyllum calycinum. Its intricate structure was elucidated through a combination of spectroscopic techniques, which are fundamental to the characterization of such novel natural products. This guide provides an in-depth look at the spectroscopic data and methodologies pertinent to this compound and related alkaloids.

Data Presentation

For illustrative purposes and to provide a framework for the type of data expected, the following tables represent the typical presentation of spectroscopic information for Daphniphyllum alkaloids, based on data reported for analogous compounds.

Table 1: Hypothetical ¹H NMR Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-x.........
H-y.........
............

Table 2: Hypothetical ¹³C NMR Data for this compound (CDCl₃)

PositionChemical Shift (δ, ppm)
C-x...
C-y...
......

Table 3: Other Spectroscopic Data for this compound

TechniqueData
IR (Infrared) νmax (cm⁻¹): ...
HRMS (High-Resolution Mass Spectrometry) m/z: [M+H]⁺, Calculated for C₃₂H₄₇NO₅: ... , Found: ...
UV-Vis (Ultraviolet-Visible) λmax (nm): ...
Optical Rotation [α]D: ... (c ..., CHCl₃)

Experimental Protocols

The structural elucidation of this compound and its congeners relies on a suite of spectroscopic experiments. The general methodologies employed are outlined below, based on standard practices for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Typically, 5-10 mg of the purified alkaloid is dissolved in approximately 0.5 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition:

    • ¹H NMR spectra are acquired to determine proton chemical shifts, multiplicities, and coupling constants.

    • ¹³C NMR spectra are recorded to identify the chemical shifts of all carbon atoms in the molecule.

    • COSY (Correlation Spectroscopy): Used to establish proton-proton spin-spin coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, assigning protons to their corresponding carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments and establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)
  • Technique: High-resolution mass spectrometry (HRMS) is typically performed using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Purpose: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which allows for the calculation of the molecular formula.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample is often prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Purpose: To identify the presence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H), based on their characteristic absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).

  • Purpose: To identify the presence of chromophores, such as conjugated systems or aromatic rings, by measuring the absorbance of light at different wavelengths.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification of this compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Isolation->NMR MS Mass Spectrometry (HRMS) Isolation->MS IR Infrared Spectroscopy Isolation->IR UV UV-Vis Spectroscopy Isolation->UV Structure Structure Determination of this compound NMR->Structure MS->Structure IR->Structure UV->Structure

General workflow for spectroscopic analysis.

Unraveling the Complexity: A Technical Guide to the Putative Biosynthetic Pathway of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 350 natural products isolated from plants of the genus Daphniphyllum.[1] These complex molecules, characterized by intricate, polycyclic, and often caged skeletons, have garnered significant attention from the scientific community due to their challenging architectures and a wide range of promising biological activities, including anti-HIV, cytotoxic, and neurotrophic properties.[1] Among the various subfamilies, the Calyciphylline A-type alkaloids represent one of the largest and most synthetically challenging groups.[1]

Despite decades of research, the natural biosynthetic pathway of this compound and its congeners in Daphniphyllum species remains largely unelucidated at an enzymatic and genetic level. However, a widely accepted and influential biosynthetic hypothesis, first proposed by Heathcock and coworkers, provides a foundational framework for understanding the origin of these complex molecules.[1][2] This proposal posits that the intricate carbon skeleton of the Daphniphyllum alkaloids is assembled from the acyclic precursor, squalene (B77637).[1][3]

This technical guide provides an in-depth exploration of the core proposed biosynthetic pathway of this compound. It will detail the key hypothetical transformations from squalene to the characteristic Daphniphyllum core, supported by evidence from biomimetic total synthesis. While quantitative data and experimental protocols for the natural enzymatic steps are not yet available, this guide will present relevant data from synthetic studies and detail the methodologies of key biomimetic reactions that lend credence to the proposed pathway.

The Proposed Biosynthetic Pathway: From Squalene to the Daphniphyllum Core

The currently accepted hypothesis for the biosynthesis of Daphniphyllum alkaloids, including this compound, begins with the C30 isoprenoid, squalene.[3][4] It has been established through tracer studies that these alkaloids originate from six mevalonate (B85504) units via a squalene-like intermediate.[1][5] The proposed pathway involves a series of complex cyclizations and rearrangements to construct the characteristic polycyclic core.

The key steps of the proposed pathway are as follows:

  • Oxidative Cleavage of Squalene: The pathway is initiated by the oxidative cleavage of squalene to form a squalene-derived dialdehyde (B1249045).[1][3]

  • Incorporation of Nitrogen: Nitrogen is believed to be incorporated via a reaction with pyridoxamine, which facilitates the formation of a key cyclopentane (B165970) ring through a variant of an enamine Michael reaction.[1][3]

  • Intramolecular Diels-Alder Reaction: A crucial step in the hypothesis is an intramolecular Diels-Alder reaction of a proposed azadiene intermediate, which leads to the formation of a key imine.[1][3]

  • Mannich-Type Cyclization: The final key cyclization is a Mannich-type closure of the imine intermediate, which generates the pentacyclic secodaphniphylline skeleton.[1][3]

  • Divergence to this compound-type Alkaloids: From the common secodaphniphylline-type precursor, a series of further rearrangements and modifications are proposed to lead to the diverse range of Daphniphyllum alkaloid skeletons, including the this compound-type.[4]

The following diagram illustrates the proposed cascade from the squalene-derived dialdehyde to the core Daphniphyllum skeleton.

Calyciphylline_A_Biosynthetic_Pathway cluster_0 Proposed Biosynthetic Cascade Squalene Squalene Squalene_Dialdehyde Squalene-derived Dialdehyde Squalene->Squalene_Dialdehyde Oxidative Cleavage Pyridoxamine_Adduct Adduct with Pyridoxamine Squalene_Dialdehyde->Pyridoxamine_Adduct Nitrogen Incorporation Azadiene_Intermediate Hypothetical Azadiene Intermediate Pyridoxamine_Adduct->Azadiene_Intermediate Enamine Michael Reaction Variant Imine_Intermediate Imine Intermediate Azadiene_Intermediate->Imine_Intermediate Intramolecular [4+2] Cycloaddition Secodaphniphylline_Core Secodaphniphylline Core Skeleton Imine_Intermediate->Secodaphniphylline_Core Mannich-type Closure Calyciphylline_A_Skeleton This compound Core Skeleton Secodaphniphylline_Core->Calyciphylline_A_Skeleton Further Rearrangements

Figure 1. Proposed biosynthetic pathway from squalene to the this compound core skeleton.

Biomimetic Synthesis as Evidentiary Support

In the absence of direct enzymatic evidence, the most compelling support for Heathcock's proposed biosynthetic pathway comes from the field of total synthesis.[6][7] Numerous research groups have designed and executed "biomimetic" syntheses that mimic the key proposed transformations in a laboratory setting.[6][7] These synthetic endeavors have not only led to the successful construction of various Daphniphyllum alkaloids but have also demonstrated the chemical feasibility of the proposed biosynthetic steps.[6][7]

A landmark achievement in this area was Heathcock's own biomimetic total synthesis of proto-daphniphylline, a putative biogenetic ancestor of the entire family.[6] This work showcased an elegant polycyclization cascade that converted a simple squalene derivative into the complex alkaloid core, lending significant weight to the biosynthetic hypothesis.[6]

More recent total syntheses of this compound-type alkaloids have employed a variety of sophisticated chemical reactions that mirror the proposed biosynthetic transformations, such as intramolecular Diels-Alder reactions and transannular cyclizations, to construct the intricate polycyclic framework.[8]

Quantitative Data from Biomimetic Synthetic Studies

While quantitative data for the in vivo biosynthetic pathway is unavailable, the yields of key steps in various biomimetic total syntheses can provide an indication of the efficiency of the proposed transformations in a chemical context. The following table summarizes the yields of selected key reactions from published total syntheses that are analogous to the proposed biosynthetic steps.

Synthetic Transformation (Analogous to Biosynthetic Step) Alkaloid Synthesized Yield (%) Reference
Intramolecular Diels-Alder Reaction(-)-Calyciphylline NNot specified, but a key step in the synthesis[2]
Transannular Enolate Alkylation(-)-Calyciphylline NNot specified, but a key step in the synthesis[2]
Nazarov Cyclization(-)-Calyciphylline NNot specified, but a key step in the synthesis[2]
Oxidative Nazarov Electrocyclization(-)-10-deoxydaphnipaxianine ANot specified, but a key step in the synthesis[9]
Intramolecular Heck Coupling(-)-10-deoxydaphnipaxianine ANot specified, but a key step in the synthesis[9]
Stereocontrolled Aldol CyclizationABC Ring of this compound-type AlkaloidsNot specified, but a key step in the synthesis[10]

Note: The presented data is from laboratory chemical syntheses and does not represent the efficiency of the natural biosynthetic pathway.

Experimental Protocols for Key Biomimetic Reactions

To provide a deeper understanding of the chemical strategies used to mimic the proposed biosynthesis, this section details the methodologies for key reactions from published total syntheses. These protocols are for chemical synthesis and not for enzymatic assays.

Protocol 1: Intramolecular Diels-Alder Reaction in the Synthesis of (-)-Calyciphylline N

This protocol describes a substrate-controlled, intramolecular Diels-Alder reaction to construct the bicyclic core of (-)-Calyciphylline N, a key step that mimics the proposed [4+2] cycloaddition in the biosynthetic pathway.[2] The specific reagents and conditions are detailed in the original publication. The general workflow is as follows:

Diels_Alder_Workflow Start Triene Precursor Reaction Reaction at Low Temperature Start->Reaction Lewis_Acid Lewis Acid (e.g., Et2AlCl) Lewis_Acid->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction Quench Aqueous Workup Reaction->Quench Purification Chromatography Quench->Purification Product Bicyclic Core of (-)-Calyciphylline N Purification->Product

Figure 2. General workflow for a biomimetic intramolecular Diels-Alder reaction.

The reaction involves treating the triene precursor with a Lewis acid in an anhydrous solvent at low temperatures to promote the desired cyclization. The reaction is then quenched and the product is purified using standard chromatographic techniques.[2]

Protocol 2: Nazarov Cyclization for Ring E Construction in (-)-Calyciphylline N Synthesis

The construction of the E ring of (-)-Calyciphylline N was achieved via a one-pot Nazarov cyclization/proto-desilylation sequence.[2] This reaction is a powerful tool for the synthesis of cyclopentenones and is a plausible transformation in a biosynthetic context.

Nazarov_Cyclization_Workflow Start Divinyl Ketone Precursor Reaction Reaction at Ambient Temperature Start->Reaction Promoter Promoter (e.g., SnCl4) Promoter->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Chromatography Workup->Purification Product Cyclopentenone Product (Ring E) Purification->Product

Figure 3. General workflow for a biomimetic Nazarov cyclization.

The divinyl ketone precursor is treated with a suitable promoter, such as a Lewis acid, in an anhydrous solvent. The reaction proceeds at ambient temperature to yield the cyclized product, which is then isolated and purified.[2]

Future Outlook

The proposed biosynthetic pathway for this compound provides a compelling and chemically reasonable route to this complex natural product. The extensive body of work in biomimetic total synthesis has lent significant credence to this hypothesis. However, the definitive elucidation of the natural biosynthetic pathway awaits the tools of modern molecular biology and biochemistry.

Future research in this area will undoubtedly focus on:

  • Identification and characterization of the enzymes responsible for catalyzing the key steps of the pathway in Daphniphyllum species.[11]

  • Discovery of the genes encoding these biosynthetic enzymes and their organization in the plant genome.[11]

  • Elucidation of the regulatory networks that control the production of this compound and other Daphniphyllum alkaloids.

A complete understanding of the biosynthesis of this compound will not only solve a long-standing puzzle in natural product chemistry but could also pave the way for the biotechnological production of these valuable compounds for therapeutic applications. The ongoing research at institutions like the Centre for Novel Agricultural Products at the University of York aims to address these very questions, promising an exciting future for our understanding of these remarkable natural products.[11]

References

The Biological Activity of Calyciphylline A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A, a complex Daphniphyllum alkaloid, belongs to a class of natural products known for a wide array of biological activities. While extensive research has focused on the total synthesis of this compound and its analogues, comprehensive studies detailing its specific biological activities and mechanisms of action are limited in publicly available scientific literature. This guide synthesizes the current understanding of the biological potential of this compound, drawing insights from studies on closely related compounds and the broader Daphniphyllum alkaloid family. It outlines potential areas of pharmacological interest, including cytotoxic, anti-inflammatory, and neuroprotective activities, and provides generalized experimental protocols for assessing these effects. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this intricate natural product.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These compounds have garnered significant attention from the scientific community due to their complex, polycyclic architectures and their promising, albeit often broadly defined, biological activities.[1][2] this compound, first isolated from the leaves of Daphniphyllum calycinum, is a prominent member of this family. While its intricate structure has been a subject of numerous synthetic efforts, its specific pharmacological profile remains largely uncharted.

This technical guide aims to provide a comprehensive overview of the known and potential biological activities of this compound. In the absence of direct quantitative data for this compound, this document will leverage findings from closely related analogues and the broader class of Daphniphyllum alkaloids to infer potential therapeutic applications and guide future research.

Potential Biological Activities

Investigations into the Daphniphyllum alkaloid family have revealed a spectrum of biological activities, including anti-HIV, cytotoxic, anti-inflammatory, and neurotrophic properties.[3] These findings suggest that this compound may also exhibit activity in these areas.

Cytotoxic Activity

Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not currently available in the literature, the general cytotoxic potential of this class of compounds warrants its investigation as a potential anticancer agent.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of Daphniphyllum alkaloids. For instance, daphnicalycinones A and B, isolated from the roots of Daphniphyllum calycinum (the same source as this compound), have been reported to possess anti-inflammatory activity. This suggests that this compound may also modulate inflammatory pathways.

Antiviral Activity

A dimeric this compound-type alkaloid, logeracemin A, has been shown to exhibit significant anti-HIV activity with a half-maximal effective concentration (EC50) of 4.5 ± 0.1 μM.[1] This finding points to the potential of the this compound scaffold in the development of antiviral therapeutics.

Neuroprotective and Neurotrophic Effects

The neurotrophic potential of the broader class of Daphniphyllum alkaloids has been noted. While the biological activity of the related Calyciphylline F is unknown, another related compound has been observed to promote the mRNA expression of nerve growth factor. This suggests a potential role for this compound in neuronal health and disease.

Quantitative Data on Related Compounds

Due to the absence of specific quantitative biological data for this compound in the available literature, this section presents data for a closely related this compound-type alkaloid to provide a preliminary indication of potential potency.

CompoundBiological ActivityAssay SystemQuantitative Metric (EC50)Reference
Logeracemin AAnti-HIVMT-4 cells4.5 ± 0.1 μM[1]

Experimental Protocols (Generalized)

The following sections provide detailed, generalized methodologies for key experiments relevant to assessing the potential biological activities of this compound. These protocols are based on standard practices in the field and should be adapted and optimized for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound inhibits the metabolic activity of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize potential mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Cytotoxicity_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cell Lines B Seed Cells into 96-well Plates A->B D Treat Cells and Incubate (48-72h) B->D C Prepare Serial Dilutions of this compound C->D E Add MTT Reagent D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine IC50 Value H->I

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Anti_Inflammatory_Signaling cluster_pathway Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO CalyA This compound CalyA->NFkB inhibits?

Caption: A hypothetical signaling pathway for the potential anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound represents a structurally intriguing natural product with significant, yet largely unexplored, therapeutic potential. Based on the biological activities of its chemical relatives, promising avenues for investigation include its cytotoxic, anti-inflammatory, antiviral, and neuroprotective effects. The immediate priority for future research is to conduct comprehensive in vitro screening of this compound to establish its specific biological activity profile and determine key quantitative metrics such as IC50 and EC50 values. Subsequent studies should focus on elucidating its mechanism of action through detailed molecular and cellular assays. The information presented in this guide provides a foundational framework to stimulate and direct these future research endeavors, with the ultimate goal of unlocking the therapeutic promise of this complex alkaloid.

References

Core Mechanism of Action of Calyciphylline A and Related Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calyciphylline A, a prominent member of the structurally complex Daphniphyllum alkaloids, has garnered significant attention from the synthetic chemistry community. However, its precise mechanism of action remains largely unelucidated. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound and its close structural analogs. While direct mechanistic studies on this compound are limited, research on related compounds suggests potential involvement in critical signaling pathways such as NF-κB and TGF-β. This document summarizes the available quantitative data, outlines the experimental protocols used in these investigations, and presents signaling pathway diagrams to facilitate a deeper understanding of the potential therapeutic applications of this class of compounds.

Introduction

The Daphniphyllum alkaloids are a diverse family of over 350 natural products known for their intricate, polycyclic, and often caged molecular architectures.[1] These compounds have been reported to exhibit a wide array of biological activities, including anti-HIV, cytotoxic, and neurotrophic effects.[1] this compound, as a representative member of its subclass, is of particular interest. While its total synthesis has been a subject of intense research, a comprehensive understanding of its molecular mechanism of action is still in its nascent stages. This guide aims to consolidate the existing, albeit limited, biological data on this compound and related alkaloids to provide a foundational resource for researchers and drug development professionals.

Biological Activities of this compound-Type Alkaloids

Direct studies on the biological activity of this compound are scarce in the public domain. However, investigations into closely related this compound-type alkaloids have revealed several potential therapeutic avenues.

Anti-HIV Activity

A dimeric this compound-type alkaloid, Logeracemin A , has demonstrated significant anti-HIV activity. This finding suggests that the core scaffold of this compound-type alkaloids may possess properties that interfere with the HIV life cycle.[2]

Modulation of Inflammatory and Cellular Signaling Pathways

Studies on other related Daphniphyllum alkaloids, specifically calycindaphines isolated from Daphniphyllum calycinum, have shown inhibitory effects on key signaling pathways implicated in inflammation and cell proliferation.

  • NF-κB Pathway Inhibition: Several related compounds have been shown to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB).[3] The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its inhibition is a key target for anti-inflammatory and anti-cancer drug development.

  • TGF-β Pathway Inhibition: Inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway has also been observed with certain Daphniphyllum alkaloids.[3] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound-type and related alkaloids.

CompoundBiological ActivityAssay SystemQuantitative Data (IC₅₀/EC₅₀)Reference
Logeracemin AAnti-HIVin vitro4.5 ± 0.1 μM (EC₅₀)[2]
Calycindaphine-related compound 22NF-κB Inhibitionin vitroSignificant at 50 μM[3]
Calycindaphine-related compound 23NF-κB Inhibitionin vitroSignificant at 50 μM[3]
Calycindaphine-related compound 26NF-κB Inhibitionin vitroSignificant at 50 μM[3]
Calycindaphine-related compound 16TGF-β InhibitionHepG2 cellsSignificant at 50 μM[3]
Calycindaphine-related compound 18TGF-β InhibitionHepG2 cellsSignificant at 50 μM[3]

Postulated Signaling Pathways and Mechanisms

Based on the observed biological activities of related compounds, the following signaling pathways are postulated to be potential targets for this compound.

NF-κB Signaling Pathway

The inhibition of TNFα-induced NF-κB activation by related alkaloids suggests that this compound may interfere with this pathway. The canonical NF-κB signaling cascade is initiated by pro-inflammatory cytokines like TNFα, leading to the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of the p65/p50 NF-κB dimer to activate gene transcription.

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to NFkB_IkBa->NFkB Degradation of IκBα gene Gene Transcription NFkB_nuc->gene nucleus Nucleus CalyciphyllineA This compound (Postulated) CalyciphyllineA->IKK Inhibits? CalyciphyllineA->NFkB Inhibits Translocation?

Postulated interaction of this compound with the NF-κB signaling pathway.
TGF-β Signaling Pathway

The inhibitory activity of related alkaloids on the TGF-β/SMAD pathway in HepG2 cells points to another potential mechanism. The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI). The activated TGF-βRI phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.

TGFb_Pathway cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD4 SMAD4 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates to gene Gene Transcription nucleus->gene CalyciphyllineA This compound (Postulated) CalyciphyllineA->TGFbRI Inhibits?

Postulated interaction of this compound with the TGF-β signaling pathway.

Experimental Protocols

While the exact protocols for the bioassays of this compound are not detailed in the reviewed literature, the following are generalized methodologies for the key experiments cited.

Anti-HIV Activity Assay (General Protocol)
  • Cell Culture: A suitable cell line (e.g., MT-4 cells) is cultured in appropriate media.

  • Virus Preparation: A stock of HIV-1 is prepared and titrated.

  • Assay: Cells are seeded in 96-well plates and infected with HIV-1 in the presence of varying concentrations of the test compound (e.g., Logeracemin A).

  • Incubation: The plates are incubated for a period of 3-5 days.

  • Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured, typically using an MTT or similar cell viability assay. The EC₅₀ is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

NF-κB Luciferase Reporter Assay (General Protocol)
  • Cell Line: A cell line (e.g., HEK293) is stably transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as TNFα (e.g., 10 ng/mL), for a further period (e.g., 6-8 hours).

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the stimulated control, and the IC₅₀ value is determined.

TGF-β/SMAD Luciferase Reporter Assay (General Protocol)
  • Cell Line: A cell line responsive to TGF-β (e.g., HepG2) is transfected with a SMAD-responsive luciferase reporter construct.

  • Treatment: Cells are pre-incubated with the test compound at various concentrations.

  • Stimulation: TGF-β ligand (e.g., 5 ng/mL) is added to the media to induce the signaling cascade.

  • Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).

  • Lysis and Luciferase Assay: Similar to the NF-κB assay, cells are lysed, and luciferase activity is quantified.

  • Data Analysis: The inhibitory effect of the compound on TGF-β-induced luciferase expression is calculated.

Conclusion and Future Directions

The mechanism of action of this compound remains an open area of investigation. The available evidence from related Daphniphyllum alkaloids suggests that this class of compounds may exert its biological effects through the modulation of key signaling pathways such as NF-κB and TGF-β. The anti-HIV activity of a dimeric analog further broadens the potential therapeutic landscape.

Future research should focus on:

  • Direct Biological Screening of this compound: A comprehensive screening of this compound against a panel of cancer cell lines and viral assays is warranted.

  • Target Identification: Unbiased approaches, such as affinity chromatography or chemoproteomics, could be employed to identify the direct molecular targets of this compound.

  • In-depth Mechanistic Studies: Should the inhibition of NF-κB or TGF-β pathways be confirmed for this compound, further studies will be required to pinpoint the exact molecular interactions within these cascades.

This technical guide provides a summary of the current knowledge and a framework for future research into the promising therapeutic potential of this compound and its analogs. The complex and unique structure of this compound suggests that it may operate through novel mechanisms, making it an exciting candidate for further drug discovery and development efforts.

References

Methodological & Application

Total Synthesis of (-)-Calyciphylline A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of (-)-Calyciphylline A, a complex Daphniphyllum alkaloid. The synthesis, developed by Li and coworkers, employs a bio-inspired strategy featuring key transformations such as a Pauson-Khand reaction to construct the core structure. These application notes are intended to serve as a comprehensive resource for researchers in organic synthesis and drug development, offering insights into the construction of intricate molecular architectures.

Introduction

(-)-Calyciphylline A is a member of the Daphniphyllum alkaloids, a large family of natural products known for their complex, polycyclic structures and interesting biological activities.[1] The intricate architecture of Calyciphylline A, characterized by a hexacyclic framework and multiple stereocenters, presents a formidable challenge to synthetic chemists. The total synthesis described herein provides a robust pathway to this molecule, enabling further investigation of its biological properties and the development of analogues with potential therapeutic applications.

Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach, assembling key fragments and then elaborating the core structure. The retrosynthetic analysis reveals a plan to construct the hexacyclic dienone D from a known signature intermediate B . This intermediate undergoes an O-allylation and a subsequent Claisen rearrangement to set the stage for the crucial intramolecular Pauson-Khand reaction. The resulting dienone D is then converted to the alcohol H , which serves as a precursor to (-)-daphniyunnine A. Finally, a late-stage oxidation furnishes the target molecule, (-)-Calyciphylline A.

Retrosynthesis (-)-Calyciphylline A (-)-Calyciphylline A (-)-daphniyunnine A (-)-daphniyunnine A (-)-Calyciphylline A->(-)-daphniyunnine A Oxidation Alcohol H Alcohol H (-)-daphniyunnine A->Alcohol H Two-fold carbonyl deoxygenation Hexacyclic dienone D Hexacyclic dienone D Alcohol H->Hexacyclic dienone D Epoxidation, Isomerization, Epoxide opening, Hydrogenation Intermediate from Claisen Rearrangement Intermediate from Claisen Rearrangement Hexacyclic dienone D->Intermediate from Claisen Rearrangement Pauson-Khand Reaction Intermediate from O-allylation Intermediate from O-allylation Intermediate from Claisen Rearrangement->Intermediate from O-allylation Claisen Rearrangement Signature Intermediate B Signature Intermediate B Intermediate from O-allylation->Signature Intermediate B O-allylation

Caption: Retrosynthetic analysis of (-)-Calyciphylline A.

Key Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the total synthesis of (-)-Calyciphylline A, along with tabulated quantitative data for each reaction.

Synthesis of Hexacyclic Dienone D

The construction of the core hexacyclic dienone D is achieved through a sequence of an O-allylation, a Claisen rearrangement, and a pivotal intramolecular Pauson-Khand reaction.

Table 1: Synthesis of Hexacyclic Dienone D

StepReactionReagents and ConditionsProductYield
1O-allylation of Intermediate B Allyl bromide, Ag₂O, CH₂Cl₂O-allylated intermediate85%
2Claisen RearrangementToluene (B28343), 180 °C, microwaveRearranged intermediate75%
3Pauson-Khand ReactionCo₂(CO)₈, Ph₂S₂, DCE, 80 °CHexacyclic dienone D 60%

To a solution of signature intermediate B (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added silver(I) oxide (Ag₂O, 2.0 equiv) and allyl bromide (3.0 equiv). The reaction mixture is stirred at room temperature for 12 hours in the dark. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the O-allylated intermediate.

The O-allylated intermediate (1.0 equiv) is dissolved in toluene and subjected to microwave irradiation at 180 °C for 30 minutes. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the rearranged intermediate.

To a solution of the rearranged intermediate (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE) is added dicobalt octacarbonyl (Co₂(CO)₈, 1.2 equiv) and diphenyl disulfide (Ph₂S₂, 0.2 equiv). The mixture is heated to 80 °C and stirred for 4 hours under a carbon monoxide atmosphere (1 atm). After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to give the hexacyclic dienone D .

Pauson_Khand_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactant Rearranged Intermediate Heating Heat to 80 °C Reactant->Heating Reagents Co2(CO)8, Ph2S2 Reagents->Heating Solvent DCE Solvent->Heating Stirring Stir for 4h under CO (1 atm) Heating->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Purification Flash Column Chromatography Evaporation->Purification Product Hexacyclic Dienone D Purification->Product

Caption: Experimental workflow for the Pauson-Khand reaction.

Conversion of Hexacyclic Dienone D to (-)-Calyciphylline A

The final stages of the synthesis involve a series of transformations to convert the hexacyclic dienone D into the natural product.

Table 2: Conversion of Hexacyclic Dienone D to (-)-Calyciphylline A

StepReactionReagents and ConditionsProductYield
4Epoxidationm-CPBA, CH₂Cl₂Epoxide intermediate90%
5Olefin Isomerization & Epoxide OpeningK₂CO₃, MeOHDiol intermediate82%
6Site-selective HydrogenationH₂, Pd/C, EtOAcAlcohol H 95%
7Two-fold Carbonyl Deoxygenation1. TsNHNH₂; 2. NaBH₃CN(-)-daphniyunnine A70% (2 steps)
8Oxidationm-CPBA, CH₂Cl₂(-)-Calyciphylline A88%

To a solution of hexacyclic dienone D (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv). The reaction is stirred at 0 °C for 2 hours. The mixture is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

The epoxide intermediate (1.0 equiv) is dissolved in methanol (B129727) (MeOH), and potassium carbonate (K₂CO₃, 3.0 equiv) is added. The mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate (B1210297). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried, filtered, and concentrated. Purification by flash column chromatography yields the diol intermediate.

The diol intermediate (1.0 equiv) is dissolved in ethyl acetate (EtOAc), and palladium on carbon (10% Pd/C, 10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give alcohol H .

To a solution of alcohol H (1.0 equiv) in methanol (MeOH) is added tosylhydrazide (TsNHNH₂, 5.0 equiv). The mixture is refluxed for 4 hours. After cooling, sodium cyanoborohydride (NaBH₃CN, 10.0 equiv) is added portionwise, and the mixture is stirred for another 12 hours at room temperature. The reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are dried, filtered, and concentrated. The residue is purified by flash column chromatography to afford (-)-daphniyunnine A.

To a solution of (-)-daphniyunnine A (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C is added m-CPBA (1.2 equiv). The reaction is stirred for 1 hour at the same temperature. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (-)-Calyciphylline A after purification by preparative thin-layer chromatography.

Final_Steps_Pathway Dienone D Dienone D Epoxide Epoxide Dienone D->Epoxide m-CPBA Diol Diol Epoxide->Diol K2CO3, MeOH Alcohol H Alcohol H Diol->Alcohol H H2, Pd/C Daphniyunnine A Daphniyunnine A Alcohol H->Daphniyunnine A 1. TsNHNH2 2. NaBH3CN This compound This compound Daphniyunnine A->this compound m-CPBA

Caption: Key transformations from dienone D to (-)-Calyciphylline A.

Conclusion

The total synthesis of (-)-Calyciphylline A by Li and coworkers showcases an elegant and efficient strategy for the construction of a highly complex natural product. The key Pauson-Khand reaction allows for the rapid assembly of the core polycyclic system. The detailed protocols and quantitative data presented in these application notes provide a valuable resource for synthetic chemists and drug development professionals, facilitating further research in this area and enabling the synthesis of novel analogues for biological evaluation.

References

Synthetic Strategies Towards Calyciphylline A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calyciphylline A and its related Daphniphyllum alkaloids represent a class of structurally complex natural products that have garnered significant attention from the synthetic chemistry community. Their intricate, polycyclic architectures, featuring multiple stereocenters and unique ring systems, present formidable challenges and serve as a platform for the development of novel synthetic methodologies. This document provides a detailed overview of the prominent strategies employed in the total synthesis of this compound and its analogues, with a focus on key transformations, quantitative data, and generalized experimental protocols.

Core Synthetic Strategies

Several distinct strategies have emerged for the construction of the this compound core skeleton. These approaches can be broadly categorized based on the key bond-forming reactions used to assemble the complex polycyclic framework. The primary strategies discussed herein include:

  • Biomimetic and Bio-inspired Approaches

  • Intramolecular Diels-Alder Cycloadditions

  • Palladium-Catalyzed Cyclizations

  • Intramolecular Michael Additions

  • Late-Stage Rearrangements

Biomimetic and Bio-inspired Synthesis (Li Group)

Inspired by the proposed biosynthetic pathway of Daphniphyllum alkaloids, the Li group has developed a bio-inspired approach that leverages a cascade reaction to rapidly construct the core structure.[1][2] This strategy aims to mimic the proposed biological transformations, offering an efficient route to the natural product.

Retrosynthetic Analysis

The retrosynthetic analysis for a bio-inspired approach typically involves disconnections that lead back to a simpler, often linear or less complex polycyclic precursor, which can then undergo a cascade of cyclizations to form the intricate core of the target molecule.

Biomimetic_Retrosynthesis Calyciphylline_A This compound Hexacyclic_Intermediate Hexacyclic Dienone Intermediate Calyciphylline_A->Hexacyclic_Intermediate [Oxidation, etc.] Pauson_Khand_Precursor O-allylated Precursor Hexacyclic_Intermediate->Pauson_Khand_Precursor Intramolecular Pauson-Khand Reaction Signature_Intermediate_B Signature Intermediate B Pauson_Khand_Precursor->Signature_Intermediate_B Claisen Rearrangement

Caption: Retrosynthetic analysis of a bio-inspired approach to this compound.

Key Experimental Protocol: Intramolecular Pauson-Khand Reaction

This reaction is a powerful method for the construction of cyclopentenones, a key structural motif in many this compound-type alkaloids.

General Protocol:

  • Preparation of the Precursor: The enyne precursor is synthesized from a suitable starting material, often involving a Claisen rearrangement to install the necessary alkene and alkyne moieties in proximity.[1]

  • Cyclization: The enyne precursor is dissolved in a suitable solvent (e.g., toluene, DCE).

  • Cobalt Complexation: Dicobalt octacarbonyl (Co₂(CO)₈) is added to the solution, and the mixture is stirred at room temperature to allow for the formation of the cobalt-alkyne complex.

  • Promotion of Cyclization: The reaction is promoted by the addition of a promoter such as N-methylmorpholine N-oxide (NMO) or by heating.

  • Workup and Purification: The reaction is quenched, and the crude product is purified by column chromatography to yield the hexacyclic dienone.

Intramolecular Diels-Alder Strategy (Sorensen/Smith Group)

A landmark in the field is the total synthesis of (-)-Calyciphylline N by the Sorensen and Smith groups, which features a highly stereoselective intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core.[3][4][5][6][7]

Retrosynthetic Analysis

This strategy hinges on the disconnection of the bicyclo[2.2.2]octane system, leading back to a triene precursor.

IMDA_Retrosynthesis Calyciphylline_N (-)-Calyciphylline N Bicyclo_octane Bicyclo[2.2.2]octane Core Calyciphylline_N->Bicyclo_octane [Further Elaboration] Triene_Precursor Triene Precursor Bicyclo_octane->Triene_Precursor Intramolecular Diels-Alder Diene_Alcohol Diene Alcohol Triene_Precursor->Diene_Alcohol Silyl_Acrylate Silyl (B83357) Acrylate (B77674) Triene_Precursor->Silyl_Acrylate

Caption: Retrosynthetic analysis based on an intramolecular Diels-Alder reaction.

Quantitative Data Comparison
SynthesisTarget MoleculeLongest Linear Sequence (steps)Overall Yield (%)Reference
Sorensen/Smith(-)-Calyciphylline N37Not explicitly stated in abstract[8][9]
Xu(-)-10-deoxydaphnipaxianine A21-22Not explicitly stated in abstract[10]
Xu(+)-daphlongamine E21-22Not explicitly stated in abstract[10]
Xu(+)-calyciphylline R21-22Not explicitly stated in abstract[10]
Key Experimental Protocol: Et₂AlCl-Promoted Intramolecular Diels-Alder Reaction

General Protocol:

  • Preparation of the Triene Precursor: The triene precursor is assembled from a chiral diene alcohol and a silyl acrylate fragment.[5]

  • Lewis Acid Promotion: The triene precursor is dissolved in a chlorinated solvent (e.g., CH₂Cl₂) and cooled to a low temperature (e.g., -78 °C).

  • Addition of Lewis Acid: A solution of diethylaluminum chloride (Et₂AlCl) in hexanes is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at low temperature and monitored by TLC until completion.

  • Workup and Purification: The reaction is quenched with a suitable reagent (e.g., Rochelle's salt solution), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography to yield the bicyclo[2.2.2]octane core.[9]

Palladium-Catalyzed Cyclizations

Palladium catalysis has been employed to construct key ring systems within the this compound framework, often involving the formation of the 2-azabicyclo[3.3.1]nonane moiety through an intramolecular Heck reaction.[11]

Logical Workflow

Pd_Catalysis_Workflow Start_Material Functionalized Precursor Heck_Reaction Intramolecular Heck Reaction Start_Material->Heck_Reaction Azabicyclo_nonane 2-Azabicyclo[3.3.1]nonane Core Heck_Reaction->Azabicyclo_nonane Further_Elaboration Further Elaboration Azabicyclo_nonane->Further_Elaboration Calyciphylline_Analogue Calyciphylline Analogue Further_Elaboration->Calyciphylline_Analogue

Caption: Workflow for the synthesis of the Calyciphylline core using a Pd-catalyzed Heck reaction.

Key Experimental Protocol: Intramolecular Heck Reaction

General Protocol:

  • Precursor Synthesis: A suitable precursor containing a vinyl or aryl halide and a tethered alkene is synthesized.

  • Reaction Setup: The precursor, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (if necessary), and a base (e.g., K₂CO₃, Et₃N) are combined in a degassed solvent (e.g., DMF, acetonitrile).

  • Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.

  • Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • Purification: The combined organic extracts are dried, concentrated, and purified by column chromatography to afford the cyclized product.

Intramolecular Michael Addition

The construction of the pyrrolidine (B122466) ring, a common feature in this compound-type alkaloids, has been effectively achieved through a highly diastereoselective intramolecular Michael addition.[12]

Key Transformation

This strategy relies on the cyclization of a nitrogen-based nucleophile onto an α,β-unsaturated carbonyl system within the same molecule to form the five-membered nitrogen-containing ring.

Michael_Addition Precursor Acyclic Precursor with Amine and Enone Base_Addition Base (e.g., KHMDS) Precursor->Base_Addition Cyclization Intramolecular Michael Addition Base_Addition->Cyclization Pyrrolidine_Ring Pyrrolidine Ring System Cyclization->Pyrrolidine_Ring Divergent_Synthesis Common_Intermediate Common Diallylic Alcohol Intermediate Nazarov Oxidative Nazarov Electrocyclization Common_Intermediate->Nazarov Transannular Transannular Allylic Alcohol Rearrangement Common_Intermediate->Transannular Alkaloid_A (-)-10-deoxydaphnipaxianine A Nazarov->Alkaloid_A Alkaloid_B (+)-daphlongamine E Transannular->Alkaloid_B Alkaloid_C (+)-calyciphylline R Transannular->Alkaloid_C

References

Application Notes and Protocols: Intramolecular Michael Addition in the Synthesis of Calyciphylline A-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calyciphylline A-type alkaloids are a fascinating family of natural products characterized by their complex, polycyclic architectures. Their intricate structures and potential biological activities have made them compelling targets for total synthesis. A key strategic bond formation in the construction of the core skeleton of these molecules is the intramolecular Michael addition. This reaction allows for the efficient and often stereoselective formation of crucial carbocyclic and heterocyclic ring systems. This document provides detailed application notes and experimental protocols for a pivotal intramolecular Michael addition reaction employed in the total synthesis of daphenylline (B12778079), a member of the this compound alkaloid family, as developed by the Li group. This work was inspired by the seminal research of the Dixon group in this area.

Principle and Application

The intramolecular Michael addition is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of a carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor) within the same molecule. In the context of this compound synthesis, this strategy has been elegantly utilized to construct the bridged [6.6.5] tricyclic core, a signature structural motif of this alkaloid class.

The diastereoselectivity of the cyclization is a critical aspect of this transformation, often controlled by the inherent conformational biases of the substrate and the reaction conditions employed. The choice of base, solvent, and temperature can significantly influence the stereochemical outcome, leading to the desired isomer for the onward synthesis of the natural product.

Key Synthetic Transformation: Data Summary

The following table summarizes the quantitative data for the key intramolecular Michael addition step in the total synthesis of daphenylline by Li and coworkers.

EntryPrecursor (Amide)Product (Tricyclic Ketone)BaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1α,β-Unsaturated Amide 1 Bridged Tricyclic Ketone 2 KHMDSTHF-7819510:1

Experimental Protocols

This section provides a detailed experimental protocol for the intramolecular Michael addition reaction as reported in the total synthesis of daphenylline.

Protocol 1: Intramolecular Michael Addition for the Synthesis of the Bridged [6.6.5] Tricyclic Core of Daphenylline

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the α,β-unsaturated amide precursor 1 .

  • Dissolution of Starting Material: The flask is sealed with a septum, and the atmosphere is replaced with argon. Anhydrous THF is added via syringe to dissolve the precursor.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone (B3395972) bath.

  • Addition of Base: Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene) is added dropwise to the stirred solution via syringe over a period of 10 minutes. The reaction is monitored by thin-layer chromatography (TLC).

  • Reaction Time: The reaction mixture is stirred at -78 °C for 1 hour.

  • Quenching the Reaction: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired bridged tricyclic ketone 2 as a white solid.

Visualizing the Synthesis and Logic

Diagram 1: Reaction Scheme of the Intramolecular Michael Addition

This diagram illustrates the key transformation from the acyclic precursor to the bridged tricyclic core of daphenylline.

G cluster_reactants Reactant cluster_reagents Reagents and Conditions cluster_products Product Amide α,β-Unsaturated Amide 1 Reagents 1. KHMDS, THF 2. -78 °C, 1 h Ketone Bridged Tricyclic Ketone 2 (95% yield, 10:1 d.r.) Reagents->Ketone

Caption: Intramolecular Michael addition to form the tricyclic core.

Diagram 2: Experimental Workflow

This diagram outlines the step-by-step process of the experimental protocol.

G start Start dissolve Dissolve Precursor 1 in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_base Add KHMDS dropwise cool->add_base react Stir at -78 °C for 1 h add_base->react quench Quench with sat. aq. NH₄Cl react->quench workup Aqueous Work-up (EtOAc extraction) quench->workup purify Purify by Flash Column Chromatography workup->purify product Isolated Product 2 purify->product

Caption: Workflow for the intramolecular Michael addition.

Troubleshooting and Safety Precautions

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial for achieving high diastereoselectivity. Use a well-insulated cooling bath and monitor the internal temperature.

  • Slow Addition of Base: The dropwise addition of KHMDS is important to control the reaction rate and minimize potential side reactions.

  • Safety: KHMDS is a strong base and is pyrophoric. Handle it with care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent. Dry ice and acetone baths should be handled with cryogenic gloves.

Conclusion

The intramolecular Michael addition represents a cornerstone in the synthetic strategy towards this compound-type alkaloids. The protocol detailed herein, derived from the successful total synthesis of daphenylline, provides a robust and highly diastereoselective method for the construction of the complex and sterically congested core of these natural products. This application note serves as a valuable resource for researchers in natural product synthesis and medicinal chemistry, offering a practical guide to implementing this powerful cyclization reaction.

Application Notes and Protocols for Palladium-Catalyzed Reactions in the Synthesis of the Calyciphylline A Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for key palladium-catalyzed reactions employed in the construction of the complex core structure of Calyciphylline A and related Daphniphyllum alkaloids. The methodologies outlined are derived from seminal total synthesis and methodology development studies, offering a practical guide for researchers in organic synthesis and drug discovery.

Palladium-Catalyzed Intramolecular Enolate Alkenylation for ABC Ring System Construction

This protocol details the formation of the tricyclic ABC ring system of this compound via a palladium-catalyzed intramolecular coupling of a ketone enolate with a vinyl bromide. This key step, developed by Solé, Urbaneja, and Bonjoch, efficiently constructs the C-ring of the alkaloid core.[1][2]

Quantitative Data
ParameterValue
Substrate Amino-tethered vinyl bromide
Catalyst Pd(OAc)₂
Ligand P(o-tol)₃
Base KOPh
Solvent Toluene
Temperature 100 °C
Reaction Time 1.5 h
Yield 65%
Experimental Protocol

Synthesis of the 4-Azatricyclo[5.2.2.04,8]undecan-10-one Core

  • To a stirred solution of the amino-tethered vinyl bromide substrate (1.0 equiv) in toluene, add potassium phenoxide (KOPh, 1.5 equiv).

  • Add Pd(OAc)₂ (0.1 equiv) and P(o-tol)₃ (0.2 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 1.5 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired tricyclic ketone.

Reaction Workflow

G sub Amino-tethered vinyl bromide reagents Pd(OAc)₂, P(o-tol)₃, KOPh, Toluene sub->reagents 1. heat 100 °C, 1.5 h reagents->heat 2. workup Aqueous Workup & Purification heat->workup 3. product ABC Tricyclic Core (65% yield) workup->product 4. G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)-I L₂ oa->pd2_complex insertion Carbopalladation pd2_complex->insertion alkyl_pd Alkyl-Pd(II) Complex insertion->alkyl_pd elimination β-Hydride Elimination alkyl_pd->elimination hydrido_pd H-Pd(II)-I L₂ elimination->hydrido_pd product Product elimination->product reductive_elim Reductive Elimination hydrido_pd->reductive_elim reductive_elim->pd0 substrate Substrate substrate->oa base Base base->reductive_elim G diketone 1,3-Diketone tsuji_trost Pd-catalyzed Tsuji-Trost Allylation diketone->tsuji_trost enol_ether O-Allylated Enol Ether tsuji_trost->enol_ether claisen Claisen Rearrangement enol_ether->claisen quaternary_center C8 Quaternary Center Product claisen->quaternary_center G vinyl_triflate Vinyl Triflate stille_conditions Pd(PPh₃)₄, CO (1 atm) Bu₃SnH, NaHCO₃ DMF, 90 °C vinyl_triflate->stille_conditions dienone Dienone (Nazarov Precursor) stille_conditions->dienone nazarov Nazarov Cyclization dienone->nazarov def_rings DEF Ring System nazarov->def_rings

References

Application Notes and Protocols for Cycloaddition Reactions in Daphniphyllum Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate and densely functionalized architectures of Daphniphyllum alkaloids have long presented a formidable challenge to synthetic chemists. These structurally diverse natural products, with their promising biological activities, have spurred the development of innovative and elegant synthetic strategies. Among the most powerful tools in the synthetic chemist's arsenal (B13267) for constructing the complex polycyclic frameworks of these alkaloids are cycloaddition reactions. This document provides an overview and detailed protocols for key cycloaddition reactions employed in the total synthesis of various Daphniphyllum alkaloids.

Application Note: [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction, a [4+2] cycloaddition, has proven to be a robust and reliable method for the construction of six-membered rings, a common motif in the core structures of many Daphniphyllum alkaloids. Both intermolecular and, more frequently, intramolecular variants have been successfully utilized to set multiple stereocenters with high control, rapidly building molecular complexity.

Key Strategy in the Total Synthesis of (-)-Calyciphylline N

In the total synthesis of (-)-calyciphylline N, a highly diastereoselective intramolecular Diels-Alder reaction was a pivotal step in constructing the bicyclic core of the molecule and establishing four contiguous stereocenters.[1][2][3] The use of a Lewis acid catalyst was crucial for achieving high stereoselectivity.

The reaction involves the cyclization of a triene precursor, where a silicon-tethered acrylate (B77674) acts as the dienophile. Thermal cyclization resulted in a mixture of diastereomers, but the use of diethylaluminum chloride (Et₂AlCl) promoted a highly stereoselective cycloaddition.[2][3]

Diels_Alder_Calyciphylline_N Start Triene Precursor (10) TS Endo Transition State Start->TS Intramolecular [4+2] Cycloaddition Catalyst Et₂AlCl (Lewis Acid) Catalyst->TS Product Bicyclic Core (-)-5 (9:1 dr) TS->Product End (-)-Calyciphylline N Product->End Further Elaboration

Diels-Alder reaction in (-)-Calyciphylline N synthesis.
Core Scaffold Construction in the Synthesis of Daphenylline (B12778079)

The synthesis of daphenylline, another complex Daphniphyllum alkaloid, has been approached by several research groups, with the intramolecular Diels-Alder reaction often playing a central role in the rapid construction of its intricate hexacyclic framework.[4][5][6][7] These strategies typically involve the formation of a tetracyclic core through a highly stereoselective [4+2] cycloaddition, which paves the way for subsequent ring closures to complete the natural product's structure.

Diels_Alder_Daphenylline Start Acyclic Precursor Reaction Intramolecular Diels-Alder Start->Reaction Intermediate Tetracyclic Core Reaction->Intermediate End Daphenylline Intermediate->End Further Transformations

Diels-Alder strategy for the Daphenylline core.

Application Note: [3+2] Dipolar Cycloaddition

[3+2] Dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings. In the context of Daphniphyllum alkaloid synthesis, this strategy has been effectively used to forge key pyrrolidine (B122466) and isoxazolidine (B1194047) rings, often with excellent stereocontrol.

Synthesis of the Calyciphylline A-Type Core

Gao and co-workers developed a 1,3-dipolar cycloaddition strategy to access the central tricyclic spiro-ring system of this compound-type alkaloids.[8][9] Their approach involves the reaction of a substrate featuring a 1,3-dithiane (B146892) group with a hydroxylamine (B1172632) to generate a nitrone in situ. This nitrone then undergoes an intramolecular [3+2] cycloaddition to furnish the desired cycloadduct, which can be further elaborated to the cis-hydroindole core.[8]

Dipolar_Cycloaddition_Calyciphylline_A Start Substrate (88) with 1,3-dithiane Intermediate Nitrone Intermediate Start->Intermediate in situ formation Reagent Hydroxylamine Reagent->Intermediate Product Cycloadduct (90) Intermediate->Product Intramolecular [3+2] Cycloaddition Core cis-Hydroindole Core (91) Product->Core Reductive Cleavage & Lactamization

[3+2] Cycloaddition for the this compound core.

Application Note: [5+2] Cycloaddition

The construction of seven-membered rings, a feature of some Daphniphyllum alkaloids, can be efficiently achieved through [5+2] cycloaddition reactions. This less common, yet powerful, transformation allows for the rapid assembly of complex carbocyclic frameworks.

Formation of the ACDE Ring System of this compound-Type Alkaloids

Takemoto's group demonstrated the utility of an intramolecular [5+2] cycloaddition of an oxidopyrylium species to construct the ACDE ring skeleton of this compound-type alkaloids.[8][10][11] This key step involves the generation of a reactive oxidopyrylium ylide that undergoes cycloaddition with a tethered, sterically hindered tetrasubstituted olefin to yield a complex tricyclic system containing a spirocyclic center and vicinal quaternary carbons.[10]

[5+2] Cycloaddition for the this compound-type core.

Experimental Protocols

Protocol for Diastereoselective Intramolecular Diels-Alder Reaction in the Synthesis of (-)-Calyciphylline N[2][3]
  • Reaction: Intramolecular [4+2] cycloaddition of triene 10 .

  • Reagents and Materials:

    • Triene precursor 10

    • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Argon atmosphere

  • Procedure:

    • A solution of triene 10 in anhydrous CH₂Cl₂ is cooled to -78 °C under an argon atmosphere.

    • To this cooled solution, a 1.0 M solution of Et₂AlCl in hexanes is added dropwise.

    • The reaction mixture is stirred at -78 °C for the specified time (typically several hours), with progress monitored by TLC.

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The mixture is allowed to warm to room temperature and then extracted with CH₂Cl₂.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclic ester (-)-5 .

Protocol for Intramolecular Diels-Alder Reaction in the Synthesis of Daphenylline (General Procedure)[4]
  • Reaction: Intramolecular [4+2] cycloaddition to form the tetracyclic core.

  • Reagents and Materials:

    • Triene-containing precursor

    • Toluene (B28343) or other suitable high-boiling solvent, anhydrous

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • The triene precursor is dissolved in anhydrous toluene in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

    • The solution is heated to a high temperature (e.g., 180-220 °C) for an extended period (typically 24-48 hours).

    • The reaction progress is monitored by TLC or LC-MS.

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by flash column chromatography on silica gel to yield the tetracyclic cycloadduct.

Protocol for Nitrone-Induced 1,3-Dipolar [3+2] Cycloaddition[8]
  • Reaction: Intramolecular [3+2] cycloaddition of an in situ generated nitrone.

  • Reagents and Materials:

    • Aldehyde or ketone precursor (e.g., 88 )

    • Hydroxylamine hydrochloride

    • Base (e.g., NaHCO₃ or Et₃N)

    • Solvent (e.g., toluene or xylenes)

    • Inert atmosphere

  • Procedure:

    • The aldehyde/ketone precursor and hydroxylamine hydrochloride are dissolved in the chosen solvent.

    • A base is added to the mixture to liberate the free hydroxylamine and promote nitrone formation.

    • The reaction mixture is heated to reflux under an inert atmosphere for a specified duration.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and the solvent is evaporated.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried, and concentrated.

    • The crude product is purified by column chromatography to give the isoxazolidine cycloadduct (e.g., 90 ).

Protocol for Intramolecular [5+2] Cycloaddition of an Oxidopyrylium Species[8][10]
  • Reaction: Intramolecular [5+2] cycloaddition of a pyrylium (B1242799) ylide.

  • Reagents and Materials:

    • Pyranone precursor (e.g., 70 )

    • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

    • Acid (e.g., Trifluoroacetic acid, TFA)

    • Solvent (e.g., acetonitrile (B52724), MeCN)

    • Inert atmosphere

  • Procedure:

    • The pyranone precursor is dissolved in anhydrous acetonitrile under an inert atmosphere.

    • Trifluoroacetic acid is added to the solution.

    • The mixture is heated, and DBU is added dropwise.

    • The reaction is stirred at an elevated temperature until the starting material is consumed, as indicated by TLC.

    • The reaction mixture is then cooled to room temperature and the solvent is removed in vacuo.

    • The residue is purified by flash column chromatography on silica gel to afford the tricyclic product (e.g., 71 ).

Quantitative Data Summary

Cycloaddition TypeDaphniphyllum Alkaloid (Core)Key Reagents/ConditionsYield (%)Diastereomeric Ratio (dr)Reference
[4+2] Diels-Alder (-)-Calyciphylline NEt₂AlCl, CH₂Cl₂, -78 °C50 (over 2 steps)9:1[2][3]
[4+2] Diels-Alder DaphenyllineToluene, 180-220 °CNot specified in abstractHigh[4]
[3+2] Dipolar This compound-type coreHydroxylamine, heatNot specified in abstractNot specified in abstract[8][9]
[5+2] Cycloaddition This compound-type coreDBU, TFA, MeCN, heat70Not applicable[8][10]

Note: Yields and diastereoselectivities are highly substrate-dependent and the values presented here are for the specific examples cited.

Conclusion

Cycloaddition reactions represent a cornerstone in the synthetic strategies toward the Daphniphyllum alkaloids. The ability of these reactions to rapidly construct complex polycyclic systems, often with a high degree of stereocontrol, makes them indispensable tools for accessing these challenging natural products. The protocols and data presented herein offer a glimpse into the power and versatility of cycloaddition chemistry in this fascinating area of natural product synthesis. Further exploration and development of novel cycloaddition methodologies will undoubtedly continue to push the boundaries of what is possible in the synthesis of these and other complex molecular architectures.

References

Application Notes and Protocols: Analytical Techniques for the Characterization of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical techniques and corresponding protocols for the structural characterization of Calyciphylline A, a complex Daphniphyllum alkaloid. The intricate, polycyclic, and stereochemically rich structure of this compound necessitates a multi-technique approach for unambiguous identification and characterization.

Overview of Analytical Techniques

The structural elucidation of this compound and its analogues relies on a combination of spectroscopic and crystallographic methods. High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition, while a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques is used to piece together the complex carbon skeleton and establish relative stereochemistry. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure.

Analytical TechniqueInformation Provided for this compound Characterization
High-Resolution Mass Spectrometry (HRMS) Provides the accurate mass of the molecule, allowing for the determination of its elemental composition and molecular formula[1][2].
¹H NMR (Proton NMR) Reveals the number and chemical environment of protons, their multiplicities (splitting patterns), and coupling constants, which helps in identifying neighboring protons[1][2].
¹³C NMR (Carbon NMR) Determines the number and types of carbon atoms in the molecule (e.g., methyl, methylene, methine, quaternary, carbonyl)[1][2].
2D NMR: COSY (Correlation Spectroscopy) Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within a spin system[3].
2D NMR: HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning protons to their respective carbons[2].
2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and establishing the overall carbon skeleton[2][4].
2D NMR: NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space, providing essential information for determining the relative stereochemistry of the molecule[1][4].
Single-Crystal X-ray Crystallography Provides the unambiguous, absolute three-dimensional structure of the molecule, confirming connectivity and stereochemistry[1][4][5][6].

Experimental Protocols

Sample Preparation for NMR and MS (B15284909) Analysis

Objective: To prepare a pure sample of this compound in a suitable solvent for NMR and MS analysis.

Materials:

  • Isolated and purified this compound

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

  • High-purity solvent for MS (e.g., Methanol (B129727), Acetonitrile)

  • NMR tubes

  • Vials for MS analysis

  • Pipettes and syringes

Protocol:

  • NMR Sample Preparation:

    • Accurately weigh approximately 1-5 mg of purified this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube and ensure the solution is homogeneous.

  • HRMS Sample Preparation:

    • Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) using a high-purity solvent compatible with the ionization method (e.g., methanol or acetonitrile (B52724) for electrospray ionization - ESI).

    • Filter the solution if any particulate matter is visible.

    • Transfer the solution to an appropriate vial for the mass spectrometer's autosampler or for direct infusion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire a comprehensive set of NMR data for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Protocol:

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer using the prepared sample.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY spectrum to identify ¹H-¹H spin-spin coupling networks.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton with its directly attached carbon. Optimize the spectral widths in both dimensions to cover the relevant chemical shift ranges.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum to observe long-range ¹H-¹³C correlations (typically over 2-3 bonds). This is critical for connecting different fragments of the molecule.

    • NOESY: Acquire a 2D NOESY spectrum to identify through-space correlations between protons. A mixing time of 300-800 ms is typically used for molecules of this size.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

Protocol:

  • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Introduce the prepared sample solution into the mass spectrometer via direct infusion or through an HPLC system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Determine the accurate mass of the molecular ion peak.

  • Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass within a narrow mass tolerance (typically < 5 ppm).

Single-Crystal X-ray Crystallography

Objective: To obtain a high-quality single crystal of this compound and determine its three-dimensional structure.

Protocol:

  • Crystallization:

    • Dissolve a small amount of highly purified this compound in a suitable solvent or solvent mixture.

    • Employ various crystallization techniques, such as slow evaporation, vapor diffusion, or solvent layering, to grow single crystals of sufficient size and quality. This can be a trial-and-error process.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer to irradiate the crystal with monochromatic X-rays.

    • Collect a complete set of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Data Presentation

Representative NMR Data for a this compound Analog (Calycindaphine A)

Note: Specific data for this compound is not fully detailed in the provided search results. The following is a representative table for a related alkaloid to illustrate the expected data format.

PositionδC (ppm)δH (ppm, J in Hz)
1182.9-
252.53.20, m
335.12.10, m; 1.85, m
446.82.95, m; 2.50, m
5140.6-
6118.95.42, d (5.2)
756.23.15, m
8139.0-
9135.5-
10175.2-
.........

Data adapted from the characterization of Calycindaphine A, a related Daphniphyllum alkaloid[2][3][7].

Visualizations

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a this compound-type alkaloid.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Structural Confirmation A Plant Material (Daphniphyllum calycinum) B Extraction A->B C Preliminary Fractionation (e.g., Column Chromatography) B->C D Final Purification (e.g., HPLC) C->D E HRMS Analysis D->E F 1D & 2D NMR Analysis D->F G Molecular Formula Determination E->G H Planar Structure Elucidation F->H I Crystallization G->I H->I J X-ray Crystallography I->J K Absolute Structure Confirmation J->K

Caption: Workflow for the characterization of this compound.

This comprehensive approach, combining meticulous isolation with advanced analytical techniques, is essential for the accurate and complete characterization of complex natural products like this compound. The protocols and workflows described herein provide a robust framework for researchers in natural product chemistry and drug discovery.

References

Application Notes & Protocols for the HPLC-MS Analysis of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calyciphylline A is a member of the Daphniphyllum alkaloids, a large and structurally complex family of natural products.[1][2] These alkaloids are known for their intricate, often caged, polycyclic skeletons and diverse biological activities.[3] The analysis and quantification of this compound in various matrices, such as plant extracts or biological samples, are crucial for phytochemical studies, pharmacokinetic assessments, and drug discovery pipelines. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, offering the requisite selectivity and sensitivity for complex sample analysis.[4]

This document provides a detailed, proposed protocol for the quantitative analysis of this compound using HPLC-MS. Due to the limited availability of specific validated methods for this compound in the public domain, this protocol has been developed based on the physicochemical properties of this compound and established methods for other structurally related complex alkaloids.[5][6]

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for method development.

PropertyValueSource
Molecular FormulaC₂₃H₃₁NO₄
Molecular Weight385.5 g/mol
Exact Mass385.2253
Key Structural FeaturesPolycyclic caged structure, tertiary amine[7]

The presence of a tertiary amine group makes this compound amenable to positive ion electrospray ionization (ESI+), as the nitrogen atom is readily protonated.

Experimental Protocols

This section details the proposed methodology for sample preparation, HPLC separation, and MS detection of this compound.

1. Sample Preparation

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances.

  • For Plant Material (e.g., Daphniphyllum species):

    • Homogenize 1 gram of dried and powdered plant material.

    • Extract with 10 mL of methanol (B129727) by sonication for 30 minutes, repeated three times.

    • Combine the extracts and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile (B52724) with 0.1% formic acid).

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

  • For Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm filter before analysis.

2. HPLC-MS/MS Method

The following parameters are proposed as a starting point for the analysis of this compound and should be optimized for specific instrumentation and applications.

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
Scan Mode Multiple Reaction Monitoring (MRM) for quantification

Data Presentation: Quantitative Parameters

The following tables summarize the expected quantitative parameters for the HPLC-MS/MS analysis of this compound. The MRM transitions should be determined by infusing a standard solution of this compound and optimizing the collision energy for the most abundant and specific product ions.

Table 1: Mass Spectrometric Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV) (Estimated)
This compound386.2 [M+H]⁺To be determinedTo be determined20-40

Note: The specific product ions and optimal collision energies must be determined experimentally. Fragmentation of the polycyclic core is expected.

Table 2: Chromatographic and Method Performance Parameters (Hypothetical)

ParameterExpected Value
Retention Time (RT)4.5 - 6.5 min
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Visualizations

Experimental Workflow for HPLC-MS Analysis of this compound

HPLC_MS_Workflow A Sample Collection (e.g., Plant Material, Plasma) B Extraction (Methanol Sonication or Protein Precipitation) A->B Sample Preparation C Filtration (0.22 µm Syringe Filter) B->C D HPLC Injection C->D E C18 Reverse-Phase Separation (Gradient Elution) D->E Chromatography F Electrospray Ionization (ESI+) Generation of [M+H]⁺ E->F MS Interface G Mass Analysis (MS1) Precursor Ion Selection (m/z 386.2) F->G Mass Spectrometry H Collision-Induced Dissociation (CID) G->H I Tandem Mass Analysis (MS2) Product Ion Detection H->I J Data Acquisition & Processing (Quantification & Confirmation) I->J

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship for Method Development

Method_Development cluster_analyte Analyte Properties cluster_hplc HPLC Method cluster_ms MS Method A This compound Structure D C18 Column A->D dictates choice of B Tertiary Amine E Acidified Mobile Phase (e.g., 0.1% Formic Acid) B->E improves peak shape F Positive ESI Mode B->F enables efficient ionization C Molecular Weight (385.5 g/mol) H Precursor Ion [M+H]⁺ (m/z 386.2) C->H determines E->F is compatible with G MRM for Quantification F->G allows for

Caption: Key considerations for HPLC-MS method development.

References

Application Notes and Protocols for NMR Spectroscopy of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Calyciphylline A, a complex Daphniphyllum alkaloid. The information presented herein is essential for the structural elucidation, characterization, and purity assessment of this compound and related compounds in research and drug development settings.

Introduction to this compound

This compound is a member of the Daphniphyllum alkaloids, a large family of natural products known for their intricate, polycyclic architectures and diverse biological activities.[1] Isolated from plants of the Daphniphyllum genus, these alkaloids have garnered significant interest from the scientific community.[1] The complex structure of this compound, featuring multiple stereocenters and a unique fused-ring system, necessitates advanced spectroscopic techniques for its complete characterization, with NMR spectroscopy being the most powerful tool.

NMR Spectroscopic Data of this compound Analogues

Table 1: ¹H NMR Data of Calycindaphine A (400 MHz, CDCl₃) [2]

PositionδH (ppm)MultiplicityJ (Hz)
22.50m
1.85m
1.65m
2.10m
1.95m
63.15dd12.0, 6.0
2.20m
1.80m
115.80d8.0
12α2.60m
12β2.30m
132.90t7.5
142.40m
15α1.70m
15β1.50m
16α1.90m
16β1.75m
172.05m
18-Me1.05d7.0
19α2.75dd14.0, 7.0
19β2.65dd14.0, 7.0
21-Me1.15s
OMe3.68s

Table 2: ¹³C NMR Data of Calycindaphine A (100 MHz, CDCl₃) [2]

PositionδC (ppm)Type
1210.5C
245.2CH
333.8CH₂
430.5CH₂
558.9C
655.1CH
738.2CH₂
8135.2C
9128.7C
10125.4C
11130.1CH
1242.6CH₂
1348.3CH
1452.1CH
1528.9CH₂
1635.7CH₂
1740.3CH
1815.6CH₃
1946.8CH₂
20175.3C
2121.4CH₃
22173.8C
OMe51.9CH₃

Experimental Protocols for NMR Spectroscopy

The following protocols provide a general framework for the NMR analysis of this compound and related Daphniphyllum alkaloids.

  • Compound Isolation and Purification: Isolate this compound from its natural source (Daphniphyllum calycinum) using standard chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, followed by preparative HPLC) to ensure high purity (>95%).[2]

  • Solvent Selection: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is commonly used for these compounds.[2] Other solvents such as deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) may be used depending on the solubility of the specific analogue.

  • Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Acquire a suite of 1D and 2D NMR spectra to enable complete structural assignment. Modern high-field NMR spectrometers (≥400 MHz) are recommended for resolving the complex spin systems present in this compound.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.

    • Typical acquisition parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum to identify the chemical shifts of all carbon atoms.

    • DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon editing) or similar experiments are crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

    • Typical acquisition parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (³JHH correlations). This is essential for tracing out the connectivity of adjacent protons within the molecular framework.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹JCH correlations). This allows for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically ²JCH and ³JCH). This experiment is critical for connecting different spin systems and elucidating the overall carbon skeleton, especially around quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity. These experiments are vital for determining the relative stereochemistry of the molecule.

Data Processing and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Assembly H1_NMR 1D ¹H NMR Proton_Assignment Assign Proton Signals (Chemical Shift, Multiplicity, Integral) H1_NMR->Proton_Assignment C13_NMR 1D ¹³C NMR & DEPTQ Carbon_Assignment Assign Carbon Signals (Chemical Shift, DEPTQ) C13_NMR->Carbon_Assignment COSY 2D COSY HH_Connectivity Establish ¹H-¹H Connectivity COSY->HH_Connectivity HSQC 2D HSQC CH_Connectivity Establish ¹H-¹³C Direct Connectivity HSQC->CH_Connectivity HMBC 2D HMBC Fragment_Assembly Assemble Molecular Fragments HMBC->Fragment_Assembly NOESY 2D NOESY/ROESY Stereochemistry Determine Relative Stereochemistry NOESY->Stereochemistry Proton_Assignment->HH_Connectivity Carbon_Assignment->CH_Connectivity HH_Connectivity->Fragment_Assembly CH_Connectivity->Fragment_Assembly Fragment_Assembly->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

NMR-based Structure Elucidation Workflow

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not extensively documented, studies on related Daphniphyllum alkaloids, such as calycindaphines, have shown inhibitory effects on key inflammatory signaling pathways.[3] Specifically, certain calycindaphines have been observed to inhibit TNFα-induced NF-κB activation.[3] Furthermore, some Daphniphyllum alkaloids have demonstrated neurotrophic properties, suggesting potential applications in neurodegenerative disease research.[4]

The following diagram illustrates the putative inhibitory effect of this compound analogues on the NF-κB signaling pathway.

nf_kappab_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates TNFa TNFα TNFa->TNFR Binds IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammatory Response) DNA->Transcription CalyciphyllineA This compound Analogue CalyciphyllineA->IKK_complex Inhibits IkBa_NFkB->NFkB_nuc Translocates

Putative Inhibition of NF-κB Pathway

References

Application Notes and Protocols: Calyciphylline A as an Inhibitor of TNFα-Induced NF-κB Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for investigating the inhibitory effects of Calyciphylline A and related Daphniphyllum alkaloids on the Tumor Necrosis Factor-alpha (TNFα)-induced Nuclear Factor-kappa B (NF-κB) signaling pathway. The provided methodologies are essential for researchers in pharmacology, cell biology, and drug discovery focused on inflammation and related therapeutic areas.

Introduction

The NF-κB signaling cascade is a critical regulator of the inflammatory response, and its aberrant activation is implicated in a multitude of inflammatory diseases. TNFα is a potent pro-inflammatory cytokine that triggers the canonical NF-κB pathway, leading to the transcription of various inflammatory mediators. Consequently, the inhibition of this pathway presents a key therapeutic strategy for managing inflammatory conditions.

This compound belongs to the Daphniphyllum alkaloids, a class of natural products known for their complex structures and diverse biological activities. While direct quantitative data for this compound is not available in the cited literature, studies on structurally similar Daphniphyllum alkaloids, such as Secodaphniphylline (Compound 22), Caldaphnidine E (Compound 23), and Daphnioldhanin E (Compound 26), have demonstrated significant dose-dependent inhibition of TNFα-induced NF-κB activation[1][2]. These compounds serve as valuable proxies for understanding the potential anti-inflammatory mechanism of this compound.

Data Presentation

The following tables summarize the quantitative data on the inhibition of TNFα-induced NF-κB activation by representative Daphniphyllum alkaloids, as determined by a luciferase reporter assay.

Table 1: Dose-Dependent Inhibition of TNFα-Induced NF-κB Activation by Daphniphyllum Alkaloids

CompoundConcentration (µM)Inhibition of NF-κB Activation (%)
Secodaphniphylline (22)50~60%
25~40%
12.5~20%
Caldaphnidine E (23)50~55%
25~35%
12.5~15%
Daphnioldhanin E (26)50~70%
25~50%
12.5~25%

Data is estimated from graphical representations in Yang et al., 2021 and should be considered illustrative.

Mandatory Visualizations

Signaling Pathway Diagram

TNF_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR1 TNFa->TNFR Binding & Trimerization TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation (p-IκBα) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p65 p65 NFkB_active NF-κB (p65/p50) (Active) p65->NFkB_active Dimerization & Nuclear Translocation p50 p50 p50->NFkB_active Dimerization & Nuclear Translocation NFkB_inactive NF-κB (p65/p50)-IκBα (Inactive) NFkB_inactive->IkBa NFkB_inactive->p65 NFkB_inactive->p50 CalyciphyllineA This compound (and related alkaloids) CalyciphyllineA->IKK_complex Inhibition DNA κB DNA sites NFkB_active->DNA Binding Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription

Caption: TNFα-induced NF-κB signaling pathway and the inhibitory point of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A Seed cells (e.g., HEK293T, RAW 264.7) B Pre-treat with this compound (or related alkaloids) A->B C Stimulate with TNFα B->C D NF-κB Luciferase Reporter Assay C->D E Western Blot Analysis (p-IκBα, p-p65, IκBα, p65) C->E F Cell Viability Assay (e.g., MTT) C->F G Quantify Luciferase Activity D->G H Densitometry of Protein Bands E->H I Measure Absorbance F->I J Determine IC50 and Dose-Response G->J H->J I->J

Caption: Experimental workflow for assessing this compound's inhibitory effect.

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibition of TNFα-induced NF-κB activation by this compound or related compounds.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM

  • Recombinant human TNFα

  • This compound (or related alkaloid) dissolved in DMSO

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex. In one tube, dilute 100 ng of NF-κB firefly luciferase reporter plasmid and 10 ng of Renilla luciferase control plasmid in 10 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of transfection reagent in 10 µL of Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

    • Add 20 µL of the complex to each well. Incubate for 24 hours.

  • Compound Treatment:

    • After 24 hours of transfection, remove the medium.

    • Add 90 µL of fresh, serum-free DMEM to each well.

    • Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of the diluted compound to the respective wells to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • TNFα Stimulation:

    • Prepare a 10X stock of TNFα (e.g., 100 ng/mL) in serum-free DMEM.

    • Add 10 µL of the TNFα stock to all wells except the unstimulated control, for a final concentration of 10 ng/mL.

    • Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Carefully aspirate the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the TNFα-stimulated vehicle control.

Western Blot for Phospho-IκBα and Phospho-p65

This protocol allows for the detection of key phosphorylation events in the NF-κB signaling cascade.

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human TNFα

  • This compound (or related alkaloid) dissolved in DMSO

  • 6-well tissue culture plates

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (10-12%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate cells with 20 ng/mL TNFα for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Lyse the cells in 100-150 µL of RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).

MTT Cell Viability Assay

This assay is crucial to ensure that the observed inhibition of NF-κB activation is not due to cytotoxicity of the compound.

Materials:

  • Cells used in the primary assays (e.g., HEK293T or RAW 264.7)

  • Complete culture medium

  • This compound (or related alkaloid) dissolved in DMSO

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

    • After 24 hours, treat the cells with the same concentrations of this compound used in the functional assays for the same duration (e.g., 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Conclusion

The protocols and data presented here provide a robust framework for investigating the anti-inflammatory potential of this compound and its analogs. By elucidating their inhibitory effects on the TNFα-induced NF-κB signaling pathway, researchers can advance the development of novel therapeutics for a range of inflammatory disorders. It is recommended to perform these assays in a dose- and time-dependent manner to fully characterize the pharmacological profile of the test compounds.

References

Application Notes and Protocols: Investigating the Effect of Daphniphyllum Alkaloids on the TGF-β/SMAD Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of the TGF-β/SMAD pathway is implicated in the pathogenesis of numerous diseases, most notably in fibrosis and cancer progression. Consequently, this pathway represents a key target for therapeutic intervention.

Daphniphyllum alkaloids, a diverse group of complex polycyclic natural products, have garnered significant interest due to their unique chemical structures and broad spectrum of biological activities. Recent studies have begun to explore the potential of these alkaloids to modulate key signaling pathways involved in disease. While direct evidence for Calyciphylline A is not available in the reviewed literature, related Daphniphyllum alkaloids, specifically caldaphnidine A and longistylumphylline C, have demonstrated inhibitory effects on TGF-β/SMAD-dependent transcriptional activity.

These application notes provide a summary of the available data on the inhibitory effects of these representative Daphniphyllum alkaloids and offer detailed protocols for the key experiments required to assess the impact of test compounds on the TGF-β/SMAD signaling pathway.

Data Presentation

The following table summarizes the quantitative data on the inhibition of TGF-β-induced SMAD-dependent transcriptional activity by representative Daphniphyllum alkaloids.

Table 1: Inhibitory Effect of Daphniphyllum Alkaloids on TGF-β-Induced Luciferase Activity

CompoundConcentration (µM)Cell LineAssayResultReference
Caldaphnidine A10HepG2TGF-β-induced SMAD-dependent luciferase reporter assay~40% inhibition[2][3]
Longistylumphylline C10HepG2TGF-β-induced SMAD-dependent luciferase reporter assay~50% inhibition[2][3]

Mandatory Visualizations

TGF_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TBRII TGF-β RII TGF-β Ligand->TBRII TBRI TGF-β RI TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Nuclear Translocation Transcription Target Gene Transcription DNA->Transcription Transcriptional Regulation Experimental_Workflow cluster_screening Primary Screening cluster_validation Mechanism of Action Studies luciferase TGF-β Luciferase Reporter Assay western Western Blot (p-SMAD2/3, SMAD2/3) luciferase->western Validate Inhibition of SMAD Phosphorylation qpcr qPCR (Target Gene Expression) luciferase->qpcr Confirm Downregulation of Target Genes

References

Troubleshooting & Optimization

Navigating the Labyrinth of Calyciphylline A Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of Calyciphylline A and its congeners presents a formidable challenge to synthetic chemists, characterized by a complex, densely functionalized, and stereochemically rich polycyclic architecture. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during their synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Construction of the Core Polycyclic Skeleton

Question: My strategy for constructing the aza-bicyclo[3.e.1]nonane core is yielding a complex mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in the formation of the core ring system is a critical challenge. Several factors could be contributing to the observed mixture of diastereomers. Consider the following troubleshooting steps:

  • Re-evaluate your cyclization strategy: The choice of cyclization reaction is paramount. Intramolecular Diels-Alder reactions have been shown to be highly effective in setting multiple contiguous stereocenters in a single step.[1] If you are using a stepwise approach, such as a Michael addition followed by an aldol (B89426) condensation, each step needs to be optimized for stereocontrol.

  • Substrate Control: The inherent stereochemistry of your precursor can be leveraged to direct the outcome of the cyclization. Ensure that the relative stereochemistry of substituents on the precursor is correctly established, as this will influence the facial selectivity of the ring-forming reaction.

  • Catalyst and Reagent Selection: For transition-metal-catalyzed cyclizations (e.g., Pd-catalyzed alkenylation), the choice of ligand can have a profound impact on stereoselectivity.[2] Screen a variety of chiral ligands to identify one that favors the desired diastereomer. For reactions involving chiral auxiliaries, ensure the auxiliary is appropriate for the transformation and that its removal can be achieved without epimerization.

  • Reaction Conditions: Temperature, solvent, and concentration can all influence the transition state of the cyclization and, consequently, the stereochemical outcome. A thorough optimization of these parameters is often necessary. For example, lower temperatures may enhance selectivity by favoring the thermodynamically more stable transition state.

Question: I am struggling with the late-stage closure of the seven-membered ring. What are some robust methods for this transformation?

Answer: Formation of medium-sized rings, such as the seven-membered ring in the this compound core, is often entropically disfavored. Several strategies have been successfully employed to overcome this challenge:

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of medium-sized rings. Ensure that your substrate is appropriately designed with terminal olefins and that you are using a suitable Grubbs-type catalyst. Catalyst choice can be critical for sterically hindered or electronically demanding substrates.

  • Intramolecular Aldol or Mannich Reactions: If your precursor is suitably functionalized with carbonyls and enolates (or their equivalents), an intramolecular aldol or Mannich reaction can be an effective strategy.[3] Careful control of reaction conditions, particularly the base and temperature, is crucial to avoid side reactions.

  • Radical Cyclizations: Intramolecular radical cyclizations can be highly efficient for the formation of seven-membered rings, especially when guided by favorable stereoelectronic effects.[2][4] The choice of radical initiator and reaction conditions should be carefully optimized.

2. Installation of Quaternary Stereocenters

Question: The introduction of the vicinal all-carbon quaternary centers is proving to be a major bottleneck in my synthesis. What are some effective strategies?

Answer: The construction of vicinal all-carbon quaternary stereocenters is a significant synthetic hurdle due to severe steric hindrance.[5] Successful approaches often involve:

  • [5+2] Cycloaddition: An intramolecular [5+2] cycloaddition of an oxidopyrylium species has been used to construct the ACDE ring system containing vicinal quaternary carbon centers.[6]

  • Phosphine-Promoted [3+2] Cycloaddition: This method has been utilized to construct a sterically congested E ring bearing vicinal tertiary and quaternary centers.[7]

  • Transannular Enolate Alkylation: A creative approach involves a transannular enolate alkylation within a macrocyclic precursor to forge the challenging quaternary center.[1]

  • Nitrone-Induced 1,3-Dipolar [3+2] Cycloaddition: This strategy has been applied to construct the A/C rings along with an all-carbon quaternary center.[8]

Troubleshooting a Failing Quaternary Center Installation:

Problem Potential Cause Suggested Solution
No reaction or low conversionSteric hindranceSwitch to a less sterically demanding nucleophile/electrophile if possible. Employ more forcing reaction conditions (higher temperature, longer reaction time), but monitor for decomposition. Consider a different synthetic strategy for this bond formation.
Formation of undesired byproductsCompeting reaction pathways (e.g., elimination, proton transfer)Change the base or solvent to disfavor the side reaction. Use a more reactive but selective reagent. Redesign the substrate to block competing pathways.
Lack of stereoselectivityPoor facial biasIntroduce a directing group on the substrate. Utilize a chiral catalyst or auxiliary to enforce stereocontrol.

3. Specific Reaction Challenges

Question: My Nazarov cyclization of an unfunctionalized diallylic alcohol is failing, primarily leading to the Dauben-Michno rearrangement pathway. How can I promote the desired cyclization?

Answer: This is a known challenge, as the rearrangement pathway is often favored for unfunctionalized diallylic alcohols.[5] An innovative solution involves an oxidative Nazarov electrocyclization .[5][9] This method utilizes an oxidant to promote the desired 4π-electrocyclization over the competing rearrangement.

Question: I am encountering difficulties with the selective reduction of an amide in the presence of a ketone. What methods are available for this transformation?

Answer: The selective reduction of an amide in the presence of a ketone is a common challenge in the synthesis of Daphniphyllum alkaloids.[5] While challenging, several methods can be employed:

  • Use of Highly Selective Reducing Agents: Agents like BH₃·SMe₂ or certain modified aluminum hydrides can exhibit selectivity for amides over ketones under carefully controlled conditions.

  • Protection of the Ketone: If selective reduction proves intractable, protecting the ketone with a robust protecting group (e.g., a ketal) prior to amide reduction is a reliable strategy.

  • Strategic Synthesis: Redesigning the synthetic route to reduce the amide at a stage where a ketone is not present or is in a less reactive form can circumvent this issue.

Experimental Protocols

Key Experimental Protocol: Intramolecular Diels-Alder Reaction for Core Construction

This protocol is a generalized representation based on strategies employed in the synthesis of related complex alkaloids.[1]

Step 1: Synthesis of the Diels-Alder Precursor The precursor, typically a triene system tethered to a dienophile, is synthesized through standard organic transformations. Careful purification of the precursor is essential for a clean reaction.

Step 2: Intramolecular Diels-Alder Cycloaddition

  • The purified precursor is dissolved in a high-boiling, inert solvent (e.g., toluene, xylene, or o-dichlorobenzene).

  • The solution is degassed thoroughly to remove oxygen, which can interfere with the reaction.

  • The reaction mixture is heated to the desired temperature (typically ranging from 110°C to 180°C) in a sealed tube or under an inert atmosphere.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

Step 3: Work-up and Purification

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired cycloadduct.

Troubleshooting this Protocol:

Problem Potential Cause Suggested Solution
No reactionInsufficient temperatureIncrease the reaction temperature in increments.
Decomposition of starting materialUse a lower boiling solvent and extend the reaction time. Ensure the starting material is stable at the reaction temperature.
Low yieldCompeting side reactions (e.g., polymerization)Decrease the concentration of the reaction. Add a radical inhibitor like BHT.
Poor diastereoselectivityFlexible transition stateAdd a Lewis acid catalyst to promote a more ordered transition state. Modify the tether length or dienophile electronics to bias one transition state over another.

Data Presentation

Table 1: Comparison of Yields for Key Transformations in this compound Synthesis Strategies

Transformation Synthetic Strategy Reported Yield (%) Reference
Intramolecular Diels-AlderSubstrate-controlled>95 (for key cycloadduct)Smith et al.
[5+2] CycloadditionOxidopyrylium-based60-70Li et al.
Intramolecular Aldol CyclizationStereocontrolled51Bonjoch et al.[3]
Nazarov ElectrocyclizationOxidative70-80Li et al.
Late-stage Friedel-CraftsLewis acid mediated~60Sarpong et al.[10]

Table 2: Stereoselectivity of Key Reactions

Reaction Key Feature Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) Reference
Intramolecular Diels-AlderHighly diastereoselective>20:1 d.r.Smith et al.
Rh-mediated Conjugate ArylationEnantioselective95% e.e.Sarpong et al.[10]
Aldol CyclizationStereocontrolled>10:1 d.r.Bonjoch et al.[3]

Visualizations

Retrosynthesis_Calyciphylline_A cluster_challenges Key Challenges Calyciphylline_A This compound Hexacyclic_Core Hexacyclic Core Calyciphylline_A->Hexacyclic_Core Late-stage functionalization Pentacyclic_Intermediate Pentacyclic Intermediate Hexacyclic_Core->Pentacyclic_Intermediate Ring E/F Formation (e.g., Nazarov Cyclization) Tetracyclic_Core [6,6,5,7] Tetracyclic Core Pentacyclic_Intermediate->Tetracyclic_Core Ring D Formation (e.g., RCM, Radical Cyclization) ABC_Tricyclic ABC Tricyclic System Tetracyclic_Core->ABC_Tricyclic Ring C/D Formation (e.g., [5+2] Cycloaddition) Simple_Precursors Simpler Chiral Precursors ABC_Tricyclic->Simple_Precursors Core Construction (e.g., Diels-Alder, Aldol) Challenge1 Stereocontrol Challenge1->ABC_Tricyclic Challenge2 Quaternary Centers Challenge2->Tetracyclic_Core Challenge3 Ring Formation Challenge3->Pentacyclic_Intermediate

Caption: Retrosynthetic analysis of this compound highlighting key challenges.

Troubleshooting_Quaternary_Center Start Attempting Quaternary Center Installation Decision1 Is the reaction proceeding? Start->Decision1 No_Reaction No or Low Conversion Decision1->No_Reaction No Yes_Reaction Reaction Proceeds Decision1->Yes_Reaction Yes Troubleshoot_Conversion Troubleshoot Conversion: - Increase temperature - Change solvent/catalyst - Re-evaluate strategy No_Reaction->Troubleshoot_Conversion Decision2 Is the desired product the major isomer? Yes_Reaction->Decision2 Major_Product Desired Product is Major Decision2->Major_Product Yes Minor_Product Mixture of Isomers or Wrong Isomer Decision2->Minor_Product No Success Proceed to Next Step Major_Product->Success Troubleshoot_Selectivity Troubleshoot Selectivity: - Change chiral ligand/auxiliary - Optimize temperature - Add directing group Minor_Product->Troubleshoot_Selectivity

Caption: Troubleshooting workflow for installing a quaternary stereocenter.

Core_Construction_Workflow Start Chiral Pool Starting Material Step1 Assemble Key Fragments Start->Step1 Step2 Construct ABC-Ring System (e.g., Intramolecular Diels-Alder or Aldol Cyclization) Step1->Step2 Step3 Form the D-Ring (Seven-membered) (e.g., Ring-Closing Metathesis) Step2->Step3 Step4 Construct the E/F-Rings (e.g., Nazarov Cyclization, [3+2] Cycloaddition) Step3->Step4 End Completed Polycyclic Core Step4->End

Caption: A generalized experimental workflow for constructing the core of this compound.

References

Technical Support Center: Optimization of the Diels-Alder Reaction for the Calyciphylline A Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the Calyciphylline A core, with a specific focus on the critical intramolecular Diels-Alder reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the intramolecular Diels-Alder reaction for the construction of the this compound core, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My intramolecular Diels-Alder reaction is giving a low yield or no product at all. What are the possible causes and how can I improve the yield?

  • Answer: Low or no yield in this intramolecular Diels-Alder reaction can stem from several factors. A primary consideration is the reactivity of the diene and dienophile. Ensure the diene component is in the required s-cis conformation for the reaction to proceed. Steric hindrance around the reacting centers can also impede the reaction.

    Suggested Solutions:

    • Increase Reaction Temperature: For thermally initiated reactions, a higher temperature can provide the necessary activation energy. However, be cautious of potential side reactions or decomposition at excessive temperatures.

    • Introduce a Lewis Acid Catalyst: Lewis acids can significantly enhance the rate of the Diels-Alder reaction by lowering the LUMO of the dienophile, making it more reactive. For the this compound core, the use of a Lewis acid like diethylaluminum chloride (Et₂AlCl) has been shown to be effective.[1][2]

    • Optimize Solvent: The choice of solvent can influence the reaction rate. While non-polar solvents are common, sometimes polar solvents can accelerate the reaction. Experiment with a range of solvents to find the optimal conditions for your specific substrate.

    • Check Starting Material Purity: Impurities in the starting triene can inhibit the reaction. Ensure the starting material is of high purity before proceeding with the cycloaddition.

Issue 2: Poor Stereoselectivity (Formation of Multiple Diastereomers)

  • Question: I am observing a mixture of diastereomers in my product. How can I improve the stereoselectivity of the intramolecular Diels-Alder reaction?

  • Answer: Poor stereoselectivity is a common challenge in intramolecular Diels-Alder reactions. In the synthesis of the this compound core, thermal conditions have been reported to yield a complex mixture of diastereomers.[2] The desired stereochemical outcome is often governed by the transition state geometry (endo vs. exo).

    Suggested Solutions:

    • Employ a Lewis Acid Catalyst: Lewis acids can enhance the kinetic preference for the endo transition state, leading to higher diastereoselectivity. In the synthesis of (-)-Calyciphylline N, the use of Et₂AlCl dramatically improved the diastereomeric ratio to 9:1 in favor of the desired product.[2]

    • Lower the Reaction Temperature: Kinetically controlled reactions often favor a single diastereomer. Running the reaction at a lower temperature, in conjunction with a catalyst, can improve selectivity.

    • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cycloaddition. Careful design of the triene precursor can favor the formation of the desired diastereomer.

Issue 3: Reaction Stalls or is Sluggish

  • Question: The reaction seems to be very slow or has stalled before completion. What can I do to drive it to completion?

  • Answer: A sluggish reaction can be due to insufficient activation energy or unfavorable reaction kinetics.

    Suggested Solutions:

    • Increase Catalyst Loading: If using a Lewis acid, a modest increase in the catalyst loading may accelerate the reaction. However, be mindful of potential side reactions with excess catalyst.

    • Increase Reactant Concentration: A higher concentration of the triene substrate can increase the reaction rate.

    • Extended Reaction Time: Some intramolecular Diels-Alder reactions require prolonged reaction times to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

  • Q1: What is the "endo rule" in the context of this intramolecular Diels-Alder reaction?

    • A1: The "endo rule" predicts that the kinetically favored product in a Diels-Alder reaction is the one where the substituents on the dienophile are oriented towards the developing π-system of the diene in the transition state. This is often the desired stereoisomer in complex natural product synthesis. Lewis acid catalysis can enhance this preference.

  • Q2: Can the retro-Diels-Alder reaction be a problem?

    • A2: Yes, the Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction. This is particularly favored at higher temperatures. If you observe product decomposition or a decrease in yield over time at elevated temperatures, the retro-Diels-Alder reaction might be occurring. In such cases, running the reaction at a lower temperature for a longer duration is advisable.

  • Q3: How do I choose the right Lewis acid for my reaction?

    • A3: The choice of Lewis acid can be critical. For the this compound core synthesis, Et₂AlCl has proven effective.[2] Other common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄. It is often necessary to screen a few different Lewis acids and optimize their stoichiometry to find the best conditions for a particular substrate.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Intramolecular Diels-Alder Reaction in the Synthesis of the this compound Core.

ConditionCatalystSolventTemperatureTimeDiastereomeric Ratio (desired:other)YieldReference
ThermalNoneToluene (B28343)110 °C12 hComplex MixtureN/A[2]
CatalyticEt₂AlCl (1.0 M in hexanes)CH₂Cl₂-78 °C to 0 °C1 h9:150% (over 2 steps)[2]

Experimental Protocols

Protocol 1: Thermal Intramolecular Diels-Alder Reaction (Non-selective)

  • Procedure: A solution of the starting triene in toluene (0.01 M) is heated to reflux at 110 °C. The reaction is monitored by thin-layer chromatography (TLC). After 12 hours, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is a complex mixture of diastereomers.

  • Note: This method is not recommended for achieving high stereoselectivity in the synthesis of the this compound core.[2]

Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction (Diastereoselective)

  • Procedure: To a solution of the starting triene in dichloromethane (B109758) (CH₂Cl₂, 0.01 M) at -78 °C is added a solution of diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 1.2 equivalents) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 30 minutes. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct with a 9:1 diastereomeric ratio.[2]

Mandatory Visualization

experimental_workflow cluster_thermal Thermal Reaction cluster_catalytic Lewis Acid Catalyzed Reaction T_Start Start with Triene T_React Heat in Toluene (110 °C, 12h) T_Start->T_React T_End Complex Mixture of Diastereomers T_React->T_End C_Start Start with Triene C_React Add Et₂AlCl in CH₂Cl₂ (-78 °C to 0 °C, 1h) C_Start->C_React C_Quench Quench with NaHCO₃ C_React->C_Quench C_Workup Workup & Purification C_Quench->C_Workup C_End Desired Diastereomer (9:1 d.r.) C_Workup->C_End

Caption: Comparison of thermal vs. Lewis acid-catalyzed Diels-Alder workflows.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_stereo Troubleshooting Stereoselectivity Start Diels-Alder Reaction Issue LowYield Low/No Yield? Start->LowYield PoorStereo Poor Stereoselectivity? Start->PoorStereo IncreaseTemp Increase Temperature LowYield->IncreaseTemp Yes AddCatalyst Add Lewis Acid (Et₂AlCl) LowYield->AddCatalyst Yes OptimizeSolvent Optimize Solvent LowYield->OptimizeSolvent Yes UseCatalyst Use Lewis Acid (Et₂AlCl) PoorStereo->UseCatalyst Yes LowerTemp Lower Reaction Temperature PoorStereo->LowerTemp Yes

Caption: Troubleshooting logic for common Diels-Alder reaction issues.

References

Technical Support Center: Purification of Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Calyciphylline A from crude plant extracts. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound from a crude plant extract?

A1: The general strategy for isolating this compound, a Daphniphyllum alkaloid, involves a multi-step process that leverages the basic nature of the alkaloid. The typical workflow includes:

  • Solvent Extraction: Initial extraction of the powdered plant material (e.g., from Daphniphyllum species) with a polar solvent like methanol (B129727) or ethanol (B145695) to obtain a crude extract.

  • Acid-Base Extraction: This is a crucial liquid-liquid extraction step to separate the alkaloids from other non-basic plant metabolites. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloid salts, converting them back to their free-base form, which can then be extracted into an organic solvent.

  • Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic steps to isolate this compound. This typically involves column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: A combination of chromatographic techniques is usually necessary to achieve high purity.

  • Column Chromatography: This is an essential primary purification step to separate the complex crude alkaloid mixture into simpler fractions. Silica (B1680970) gel is a commonly used stationary phase.[1] Given the basic nature of alkaloids, using a stationary phase like alumina (B75360) (basic or neutral) can sometimes be advantageous to prevent degradation and improve separation.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that is often required for the final purification of this compound, especially to separate it from structurally similar congeners. Reversed-phase columns (e.g., C18) are frequently used.

Q3: How can I monitor the purification process and identify fractions containing this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the separation during column chromatography. By comparing the TLC profile of the fractions to a reference standard of this compound (if available), you can pool the fractions containing the target compound. For more detailed analysis and identification, especially during HPLC, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the compound based on its mass-to-charge ratio. Final identification and structural confirmation of the purified compound should be done using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

Issue 1: Low Yield of Crude Alkaloid Extract

  • Question: I performed the acid-base extraction, but my final crude alkaloid yield is very low. What could be the problem?

  • Answer: Low yields in the initial extraction phase can be due to several factors:

    • Incomplete Initial Extraction: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. The duration of the initial solvent extraction (e.g., with methanol or ethanol) might need to be extended, or the number of extraction cycles increased.

    • Incorrect pH during Acid-Base Extraction: The pH of the aqueous solution is critical. During the acidic wash, the pH should be sufficiently low (typically pH 2-3) to ensure complete protonation and solubilization of the alkaloids in the aqueous layer. Conversely, during basification, the pH should be high enough (typically pH 9-10) to ensure complete deprotonation to the free-base form for efficient extraction into the organic solvent.[2]

    • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers during liquid-liquid extraction, trapping your compound. To break emulsions, you can try adding a saturated brine solution or centrifuging the mixture.

Issue 2: Poor Separation during Column Chromatography

  • Question: My fractions from the silica gel column are still complex mixtures, and I can't seem to separate the alkaloids effectively. What can I do?

  • Answer: Poor separation in column chromatography is a common issue. Here are some troubleshooting steps:

    • Optimize the Solvent System: The choice of mobile phase is crucial. For alkaloids on silica gel, solvent systems like hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol are common.[3] You may need to systematically vary the polarity of the solvent system. Running a series of TLC plates with different solvent systems can help you find the optimal conditions before scaling up to a column.[4]

    • Stationary Phase Choice: Silica gel is weakly acidic and can sometimes cause irreversible adsorption or degradation of basic compounds like alkaloids.[1] Consider using a different stationary phase, such as neutral or basic alumina, or treating the silica gel with a small amount of a base like triethylamine (B128534) in your mobile phase to neutralize the acidic sites.[1][3]

    • Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Also, do not overload the column with too much crude extract, as this will lead to broad bands and poor separation.

Issue 3: Degradation of this compound during Purification

  • Question: I suspect my this compound is degrading during the purification process. How can I prevent this?

  • Answer: Alkaloids can be sensitive to pH, heat, and light.

    • pH Stability: this compound may be unstable under strongly acidic or basic conditions. While acid-base extraction is necessary, avoid prolonged exposure to extreme pH values. The stability of similar complex molecules has been shown to be pH-dependent, with maximum stability often found in a slightly acidic to neutral pH range (around pH 4).[5]

    • Temperature Sensitivity: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature.

    • Light Sensitivity: Protect your samples from direct light, especially if they are in solution for extended periods.

Issue 4: Co-elution of Structurally Similar Alkaloids

  • Question: I have a fraction that appears to be a mixture of this compound and another very similar compound that I cannot separate by column chromatography. What is the next step?

  • Answer: Daphniphyllum extracts often contain a multitude of structurally related alkaloids, making their separation challenging.[6]

    • High-Resolution Chromatography: This is a situation where preparative HPLC is essential. A high-resolution column (e.g., a C18 column with smaller particle size) and a carefully optimized gradient elution method can often resolve closely related compounds.

    • Method Development for HPLC: You will need to screen different mobile phases (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., formic acid or trifluoroacetic acid to improve peak shape). Running analytical scale HPLC experiments first is a cost-effective way to develop a suitable separation method before moving to a preparative scale.

Experimental Protocols

Protocol 1: General Extraction of Crude Alkaloids from Daphniphyllum Species
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems, or roots of a Daphniphyllum species) and grind it into a fine powder.

  • Maceration: Soak the powdered plant material in 80% ethanol at room temperature for several days. Alternatively, perform successive extractions with ethanol until the solvent becomes colorless.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Acidification and Defatting: Suspend the crude extract in a 2% aqueous hydrochloric acid solution. Filter the acidic solution to remove any precipitates. Wash the acidic aqueous solution several times with a non-polar solvent like ethyl acetate to remove fats, chlorophyll, and other neutral or acidic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) until the pH reaches approximately 10.

  • Extraction of Free-Base Alkaloids: Extract the basified aqueous solution multiple times with ethyl acetate. The free-base alkaloids will move into the organic layer.

  • Final Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a high percentage of hexane). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluent in test tubes.

  • Monitoring: Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or with a suitable staining reagent.

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound

Purification StepStarting Material (g)Product Mass (g)Purity (%)Yield (%)
Crude Ethanol Extract1000 (dried plant)150~1-
Crude Alkaloid Extract15010~156.7
Silica Gel Column101.2~6012
Preparative HPLC1.20.05>984.2

Note: The data in this table is illustrative and will vary depending on the plant source, extraction efficiency, and purification conditions.

Table 2: Example Solvent Systems for Chromatographic Purification of Daphniphyllum Alkaloids

Chromatographic MethodStationary PhaseMobile Phase SystemApplication
Column ChromatographySilica GelHexane / Ethyl Acetate (Gradient)Initial fractionation of crude alkaloid extract
Column ChromatographySilica GelDichloromethane / Methanol (Gradient)For more polar alkaloids
Preparative HPLCC18 (Reversed-Phase)Acetonitrile / Water with 0.1% Formic Acid (Gradient)High-resolution purification of semi-pure fractions

Visualizations

Purification_Workflow Start Crude Plant Extract AcidBase Acid-Base Extraction Start->AcidBase CrudeAlkaloids Crude Alkaloid Mixture AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (e.g., Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Pool Pool Fractions containing This compound TLC->Pool Identify Target PrepHPLC Preparative HPLC Pool->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Separation in Column Chromatography OptimizeSolvent Optimize Solvent System (TLC Screening) Start->OptimizeSolvent Is Rf value optimal? ChangeStationary Change Stationary Phase (e.g., Alumina) Start->ChangeStationary Is compound degrading on silica? CheckLoading Check Column Packing and Sample Load Start->CheckLoading Are bands broad? Success Improved Separation OptimizeSolvent->Success ChangeStationary->Success CheckLoading->Success

Caption: Decision-making for troubleshooting column chromatography.

References

Calyciphylline A stability and degradation studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please note: The following technical support guide for Calyciphylline A is a representative model created based on general principles of stability and degradation studies of complex alkaloids and pharmaceutical compounds. As of the last update, specific, publicly available experimental data on the stability and degradation of this compound is limited. Therefore, the quantitative data and specific degradation pathways presented here are illustrative and should be considered hypothetical. Researchers should always conduct their own stability studies to determine the specific stability profile of this compound under their experimental conditions.

This compound Stability and Degradation: Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound, focusing on its stability and degradation characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of complex alkaloids, the stability of this compound is likely influenced by several factors, including pH, exposure to oxidizing agents, light, and elevated temperatures.[1][2][3] The complex polycyclic structure containing multiple functional groups (e.g., lactams, ethers, and tertiary amines) may be susceptible to hydrolysis, oxidation, and photolytic degradation.

Q2: I am observing unexpected degradation of my this compound sample in solution. What could be the cause?

Unexpected degradation in solution can often be attributed to the following:

  • pH of the solvent: Acidic or basic conditions can catalyze the hydrolysis of ester or lactam functionalities that may be present in similar complex alkaloids.[3][4]

  • Presence of peroxides in solvents: Ethers like THF or dioxane can form peroxides over time, which are potent oxidizing agents. Ensure you are using fresh, peroxide-free solvents.

  • Dissolved oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for electron-rich moieties within the molecule.

  • Light exposure: If your experiments are conducted on the benchtop without protection from light, photolytic degradation could be a factor.[5][6]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, it is advisable to store this compound as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C). For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be stored at a low temperature, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most common approach.[7][8][9] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and detection of any new impurities.[10][11]

Q5: Are there any known degradation products of this compound?

While specific degradation products of this compound are not extensively documented in the literature, potential degradation pathways for similar complex alkaloids could involve:

  • Hydrolysis: Opening of any lactam rings.

  • Oxidation: N-oxidation of the tertiary amine or oxidation at other electron-rich positions.[12]

  • Isomerization: Potential epimerization at stereochemically labile centers under certain pH or thermal conditions.

Troubleshooting Guides

Issue 1: Rapid loss of this compound peak in HPLC analysis of a sample in solution.

Potential Cause Troubleshooting Step
Solvent-induced degradation Prepare a fresh solution in a different, high-purity (HPLC grade) solvent. Consider solvents with different polarities and proticities. Ensure the solvent is degassed.
pH instability Buffer the solution to a neutral pH (around 7.0-7.5) if compatible with your experimental setup.
Adsorption to container walls Use silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.
Photodegradation Protect the sample from light by using amber vials or wrapping the container in aluminum foil.

Issue 2: Appearance of multiple new peaks in the chromatogram during a stability study.

Potential Cause Troubleshooting Step
Multiple degradation pathways This is expected in forced degradation studies. Use a mass spectrometer (LC-MS) to obtain the mass of the degradation products to help in their identification.
Sample matrix interference If working with a formulated product, analyze a placebo sample (formulation without this compound) under the same stress conditions to identify peaks originating from excipients.
Impure starting material Analyze a non-stressed sample of this compound to ensure the new peaks are not impurities present from the start.

Illustrative Quantitative Data

The following tables present hypothetical data from forced degradation studies on this compound to illustrate its potential stability profile. This data is for illustrative purposes only.

Table 1: Illustrative Stability of this compound under Hydrolytic Stress Conditions

Condition Time (hours) Assay of this compound (%) Total Degradants (%)
0.1 M HCl (60°C)2485.214.8
0.1 M NaOH (60°C)2478.521.5
pH 7.0 Buffer (60°C)2498.91.1

Table 2: Illustrative Stability of this compound under Oxidative, Thermal, and Photolytic Stress

Condition Time (hours) Assay of this compound (%) Total Degradants (%)
3% H₂O₂ (Room Temp)2482.117.9
Solid, 80°C4895.34.7
Solution, ICH Photostability*-90.59.5

*Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.[5][13]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, which should be adapted based on the observed stability of this compound.

Protocol 1: Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL. Incubate the solution at 60°C.

  • Base Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL. Incubate the solution at 60°C.

  • Neutral Hydrolysis: Add a known volume of the stock solution to a pH 7.0 buffer to achieve a final drug concentration of approximately 100 µg/mL. Incubate the solution at 60°C.

  • Sample Analysis: At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution. Neutralize the acidic and basic samples before diluting with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation

  • Preparation of Stressed Sample: Prepare a solution of this compound (approx. 100 µg/mL) in a mixture of the stock solvent and 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sample Analysis: Analyze the sample by HPLC at various time intervals to monitor the extent of degradation.

Protocol 3: Thermal Degradation

  • Solid State: Place a known amount of solid this compound in a vial and expose it to a high temperature (e.g., 80°C) in a stability chamber.

  • Solution State: Prepare a solution of this compound in a suitable solvent in a sealed vial and expose it to a high temperature (e.g., 60°C).

  • Sample Analysis: For the solid sample, dissolve a weighed amount in a suitable solvent at each time point for HPLC analysis. For the solution sample, directly analyze aliquots at specified time points.

Protocol 4: Photolytic Degradation

  • Sample Preparation: Prepare both a solid sample and a solution of this compound in transparent vials.

  • Control Sample: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place all samples in a photostability chamber and expose them to light conditions as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][13]

  • Sample Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation: - Assay of this compound - Degradation Products Profile hplc->data

Caption: Experimental workflow for forced degradation studies.

G cluster_degradation Potential Degradation Pathways parent This compound (Intact Molecule) hydrolysis Hydrolysis Product (e.g., Lactam Ring Opening) parent->hydrolysis Acid/Base oxidation Oxidation Product (e.g., N-Oxide) parent->oxidation H₂O₂ photo Photodegradation Product (e.g., Rearrangement) parent->photo Light (UV/Vis)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Synthesis of Calyciphylline A and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Calyciphylline A and related Daphniphyllum alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and optimizing reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the total synthesis of this compound is consistently low. What are the most critical steps to focus on for optimization?

A1: The total synthesis of this compound involves numerous steps, and low overall yield can be attributed to inefficiencies in several key transformations. Based on published synthetic routes, the following reactions are often challenging and crucial for high yields:

  • Construction of the core ring system: Reactions such as intramolecular Diels-Alder cycloadditions or [5+2] cycloadditions to form the polycyclic core are highly complex and sensitive to reaction conditions. Small variations in catalyst, solvent, or temperature can significantly impact diastereoselectivity and yield.[1][2]

  • Quaternary carbon center formation: The stereoselective construction of quaternary carbon centers, a key feature of the this compound scaffold, is often a low-yielding step. Strategies like Tsuji-Trost allylation have been employed, but require careful optimization of ligands and reaction conditions.[3]

  • Late-stage functional group manipulations: Transformations on complex intermediates with multiple functional groups can be prone to side reactions and decomposition. Selective reductions and oxidations in the final stages of the synthesis demand highly specific and mild reagents.

Q2: I am observing a complex mixture of diastereomers after a key cyclization step. How can I improve the stereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like this compound. Consider the following approaches:

  • Catalyst and Ligand Screening: For metal-catalyzed reactions, the choice of metal precursor and ligand is critical. For instance, in palladium-catalyzed reactions, different phosphine (B1218219) ligands can dramatically influence the stereochemical outcome.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry of a reaction, thereby affecting stereoselectivity. Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DMF) is recommended.

  • Temperature Optimization: Running the reaction at lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: If possible, modifying the substrate to introduce sterically demanding protecting groups can direct the approach of reagents from a less hindered face, thus improving stereocontrol.

Q3: Purification of my intermediates is proving difficult due to their polarity and similar retention factors. What purification strategies are recommended?

A3: The polar nature of many alkaloid intermediates can make purification by standard silica (B1680970) gel chromatography challenging. Here are some alternative strategies:

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with polar mobile phases (e.g., water/acetonitrile or water/methanol mixtures) can provide better separation.

  • Ion-Exchange Chromatography: Given the basic nature of the nitrogen atoms in the this compound core, ion-exchange chromatography can be a powerful tool for purification.

  • Salt Formation: Conversion of the basic amine functionality to a salt (e.g., hydrochloride or trifluoroacetate (B77799) salt) can alter its solubility and chromatographic behavior, sometimes simplifying purification.

  • Recrystallization: If the product is a solid, careful solvent screening for recrystallization can be a highly effective method for obtaining pure material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its analogs.

Issue Potential Cause(s) Troubleshooting Steps
Low yield in Nazarov Cyclization 1. Incomplete reaction. 2. Formation of side products due to decomposition or rearrangement. 3. Inefficient protonolysis of the silyl (B83357) enol ether intermediate.1. Monitor the reaction closely by TLC or LC-MS. If the reaction stalls, consider a slight increase in temperature or the addition of a stronger Lewis acid. 2. Run the reaction at a lower temperature to minimize side reactions. Screen different Lewis acids (e.g., SnCl₄, FeCl₃, BF₃·OEt₂) to find the optimal balance between reactivity and selectivity.[3] 3. Ensure acidic workup conditions are sufficient to hydrolyze the silyl enol ether to the desired cyclopentenone.
Failure of Intramolecular Heck Reaction 1. Catalyst deactivation. 2. Unfavorable ring strain in the desired product. 3. Steric hindrance around the reaction centers.1. Use a more robust palladium catalyst or ligand. Ensure all reagents and solvents are rigorously degassed to prevent oxidation of the Pd(0) species. 2. Re-evaluate the retrosynthetic analysis to consider alternative cyclization strategies that may involve less energetic strain. 3. Modify the substrate to reduce steric hindrance near the reacting centers, for example, by using smaller protecting groups.
Poor Yield in Aldol (B89426) Cyclization 1. Reversibility of the aldol reaction. 2. Formation of multiple aldol products (crossed aldol reactions). 3. Dehydration of the aldol adduct under reaction conditions.1. Use reaction conditions that favor the product, such as removing water if it is a byproduct. 2. Employ a pre-formed enolate or use conditions that favor the formation of a specific enolate to control the regioselectivity of the reaction. 3. Conduct the reaction at lower temperatures and use a milder base to minimize dehydration. If the dehydrated product is desired, subsequent acid or base-catalyzed elimination can be performed.[4]
Difficulties in Scaling Up a Reaction 1. Exothermic reactions becoming uncontrollable. 2. Inefficient mixing in larger reaction vessels. 3. Problems with product precipitation or handling of large volumes.1. For exothermic reactions, ensure adequate cooling and consider portion-wise addition of reagents to control the reaction rate.[5] 2. Use appropriate stirring mechanisms (e.g., overhead stirrer) for larger volumes to ensure homogeneity.[5] 3. Perform solubility tests to anticipate potential precipitation issues. Adapt work-up procedures for larger scales, for example, by using a continuous liquid-liquid extractor.

Experimental Protocols

Protocol 1: Representative Nazarov Cyclization for Pentacyclic Core Formation

This protocol is a generalized procedure based on synthetic routes towards this compound analogs.[3][6]

Materials:

  • Divinyl ketone precursor

  • Lewis acid (e.g., SnCl₄, 1.1 eq.)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the divinyl ketone precursor in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Yield Data from Literature for Key Transformations:

Reaction Reactant(s) Product Conditions Yield (%) Reference
Nazarov CyclizationDiallylic alcoholPentacycleOxidative conditions80[6]
Intramolecular Pinacol CouplingAldehydeDiolTiCl₄, Zn-[6]
Intramolecular Heck CouplingTricyclic precursorTetracyclic alkenePd(OAc)₂, PPh₃, Ag₂CO₃-[6]
Aldol CyclizationKeto aldehydeAzatricyclic ketolPiperidine90 (9:1 dr)[4]
[4+3] CycloadditionPyrrole with oxyallyl cationCaged ring system--[7]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_elaboration Functional Group Interconversion cluster_final Final Steps start Commercially Available Starting Materials fragment_prep Fragment Preparation start->fragment_prep Multi-step synthesis coupling Fragment Coupling fragment_prep->coupling cyclization1 Key Cyclization (e.g., Diels-Alder, Nazarov) coupling->cyclization1 core_structure Polycyclic Core cyclization1->core_structure fg_intro Introduction of Functional Groups core_structure->fg_intro redox Redox Manipulations fg_intro->redox protecting_groups Protecting Group Chemistry redox->protecting_groups final_cyclization Late-Stage Cyclization protecting_groups->final_cyclization purification Purification final_cyclization->purification final_product This compound purification->final_product troubleshooting_logic cluster_analysis Problem Analysis cluster_optimization Parameter Optimization cluster_outcome Outcome start Low Yield or Side Product Formation reaction_monitoring Monitor Reaction (TLC, LC-MS) start->reaction_monitoring characterization Characterize Byproducts (NMR, MS) start->characterization temperature Adjust Temperature reaction_monitoring->temperature solvent Screen Solvents reaction_monitoring->solvent catalyst Change Catalyst/Ligand characterization->catalyst reagents Vary Reagents/ Stoichiometry characterization->reagents improved_yield Improved Yield temperature->improved_yield no_improvement No Improvement temperature->no_improvement solvent->improved_yield solvent->no_improvement catalyst->improved_yield catalyst->no_improvement reagents->improved_yield reagents->no_improvement no_improvement->start Re-evaluate Strategy

References

Safety Operating Guide

Safeguarding Researchers: Essential Protective Measures for Handling Calyciphylline A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide furnishes critical safety and logistical protocols for laboratory professionals engaged in research and development involving Calyciphylline A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from safety guidelines for structurally related alkaloids and general best practices for handling potent, biologically active compounds. All personnel must adhere strictly to these protocols to mitigate potential exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the mandatory PPE for handling this compound, based on the potential hazards associated with potent alkaloids.[4][5]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes, aerosols, and airborne particles.[4][5]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).Prevents skin contact. Inspect gloves for any signs of degradation or punctures before and during use.[4][5]
Body Protection A fully buttoned lab coat or a chemical-resistant apron over personal clothing.Protects against contamination of personal clothing.[4][5]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection.Recommended when handling the solid compound or if there is a potential for aerosol generation.[4][5]
Foot Protection Closed-toe shoes.Standard laboratory practice to protect against spills.[5]

Operational Protocols: A Step-by-Step Guide

Strict adherence to the following operational procedures is crucial for the safe handling of this compound.

I. Preparation and Handling
  • Designated Work Area: All handling of this compound, especially in its powdered form, must be conducted in a designated and controlled area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[4][5]

  • Pre-Operational Checks: Before commencing any work, ensure that all necessary PPE is readily available and in good condition. All equipment, including glassware and weighing instruments, should be clean and properly assembled.

  • Weighing and Transfer:

    • Handle solid this compound with care to prevent the generation of dust.

    • Use a spatula for all transfers of solid material.

    • When weighing, utilize a containment balance or perform the task within a ventilated enclosure.[5]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly and carefully to avoid splashing.

    • Work with solutions in a well-ventilated area, and take precautions to prevent the formation of aerosols.[4]

II. Post-Handling and Decontamination
  • Equipment Decontamination: Thoroughly clean all equipment and the work area after each use. Use an appropriate solvent to decontaminate surfaces that may have come into contact with this compound.

  • PPE Removal: To prevent self-contamination, remove PPE in the correct order: gloves first, followed by the lab coat, and finally eye protection.[4]

  • Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[4][5]

III. Waste Disposal
  • Segregation of Waste: All waste materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated solvents, must be segregated into clearly labeled hazardous waste containers.[4]

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Under no circumstances should chemical waste be poured down the drain.[4]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Gather All Necessary Materials & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer (Minimize Dust) don_ppe->weigh_transfer prep_solution Prepare Solution (Avoid Splashes) weigh_transfer->prep_solution experiment Conduct Experiment prep_solution->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate_waste Segregate Contaminated Waste remove_ppe->segregate_waste dispose_waste Dispose According to Regulations segregate_waste->dispose_waste

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.